5-(4-Chlorophenyl)cyclohexane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYKXZPGMHTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352571 | |
| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27463-38-3 | |
| Record name | 5-(4-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione (CAS: 27463-38-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its synthesis, structural characterization, and known biological activities, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Attributes
This compound is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic chemistry.[1] The introduction of a 4-chlorophenyl group at the 5-position significantly influences its chemical and biological properties.
| Property | Value | Source(s) |
| CAS Number | 27463-38-3 | [2] |
| Molecular Formula | C₁₂H₁₁ClO₂ | [2] |
| Molecular Weight | 222.67 g/mol | [2] |
| Melting Point | 185-189 °C | [2] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Synthesis and Mechanism
The primary route for synthesizing this compound is a tandem Knoevenagel condensation followed by a Michael addition. This approach offers an efficient and often catalyst-free pathway to the desired product.
Reaction Principle
The synthesis involves the reaction of 4-chlorobenzaldehyde with cyclohexane-1,3-dione. The reaction proceeds in two key steps:
-
Knoevenagel Condensation: The acidic methylene protons of cyclohexane-1,3-dione allow for a condensation reaction with the carbonyl group of 4-chlorobenzaldehyde, forming an α,β-unsaturated ketone intermediate.
-
Michael Addition: A second molecule of cyclohexane-1,3-dione then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition, leading to the formation of the final product.
References
A Comprehensive Technical Guide to the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a detailed exploration of a proposed synthetic route for 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific molecule is sparse, this document outlines a robust and scientifically sound approach based on well-established organic reactions, primarily the Knoevenagel condensation followed by a Michael addition. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.
Introduction: The Significance of Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione and its derivatives are prominent structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Their versatile reactivity, stemming from the presence of two carbonyl groups and an active methylene group, allows for a diverse range of chemical transformations.[3] These compounds serve as precursors for the synthesis of complex heterocyclic systems, including acridinediones and xanthenediones. The introduction of a substituted phenyl group at the 5-position, such as the 4-chlorophenyl moiety, can significantly influence the biological activity and physicochemical properties of the resulting molecule, making this compound a compound of considerable interest.
Proposed Synthetic Strategy: A Two-Step Approach
The proposed synthesis of this compound is a two-step process that leverages classic organic reactions known for their reliability and efficiency. The overall strategy involves:
-
Knoevenagel Condensation: The reaction of 4-chlorobenzaldehyde with a suitable active methylene compound, such as malononitrile or dimedone, to form an intermediate.
-
Michael Addition: The subsequent conjugate addition of a nucleophile to the activated double bond of the intermediate to construct the cyclohexane-1,3-dione ring system.
This approach is analogous to the synthesis of other 5-arylcyclohexane-1,3-diones and offers a logical and experimentally feasible pathway to the target molecule.[4][5]
Mechanistic Insights and Rationale
Step 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6][7] In the context of this synthesis, 4-chlorobenzaldehyde serves as the electrophilic carbonyl compound. The aldehyde group is highly reactive towards nucleophilic attack.[8]
The choice of the active methylene compound is crucial. While various options exist, dimedone (5,5-dimethylcyclohexane-1,3-dione) is a common and effective reactant in similar syntheses.[9] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene group to form a nucleophilic enolate.[10]
The enolate then attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy carbonyl intermediate. This intermediate readily undergoes dehydration to yield a stable, conjugated system.
Step 2: Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11][12] The product from the Knoevenagel condensation serves as the Michael acceptor. A second equivalent of an active methylene compound, such as dimedone or diethyl malonate, can act as the Michael donor.[13]
In the presence of a base, the active methylene compound is deprotonated to form a nucleophilic enolate. This enolate then adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and the construction of the desired this compound ring structure.
Experimental Protocol: A Detailed Step-by-Step Guide
This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on the principles outlined above.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and dimedone (2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Data Presentation and Expected Outcomes
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >98% |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide has detailed a plausible and robust synthetic route for this compound. By employing the well-understood Knoevenagel condensation and Michael addition reactions, this proposed methodology offers a high probability of success for researchers and scientists in the field. The provided experimental protocol serves as a solid foundation for the practical synthesis of this and other related 5-arylcyclohexane-1,3-dione derivatives, which are valuable building blocks in the development of new chemical entities.
References
- 1. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]
- 2. ihbt.res.in [ihbt.res.in]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]
- 5. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
A Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
5-(4-Chlorophenyl)cyclohexane-1,3-dione is a carbocyclic organic compound featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 4-chlorophenyl group. This molecule belongs to a class of compounds, the cyclic 1,3-diones, which are of significant interest in medicinal chemistry and agrochemistry. The structural motif of cyclohexane-1,3-dione is found in various natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]
Notably, the cyclohexane-1,3-dione core is a key pharmacophore in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8] The presence of the substituted phenyl ring suggests that this compound could serve as a valuable scaffold for developing novel therapeutic agents or agrochemicals. This guide provides an in-depth analysis of its molecular structure, details a representative synthetic protocol, and explores its potential biological significance, offering a foundational resource for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture of this compound is critical for predicting its chemical behavior and biological interactions.
Core Structural Features
The molecule's structure is defined by two key components: the reactive cyclohexane-1,3-dione ring and the influential 4-chlorophenyl substituent.
The carbon atom at the 5-position (C5) is a chiral center, meaning the compound can exist as a pair of enantiomers. Syntheses typically yield a racemic mixture unless chiral-specific methods are employed.
Keto-Enol Tautomerism: A Critical Equilibrium
A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between the diketo form and one or more enol forms.[11][12] This phenomenon, known as keto-enol tautomerism, is crucial as it governs the molecule's reactivity, acidity, and ability to chelate metal ions—a key interaction for inhibiting metalloenzymes like HPPD.[7][8]
In solution, this compound predominantly exists as its more stable enol tautomer.[12] The stability of the enol form is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond.[13] The position of this equilibrium can be influenced by solvent polarity and pH.[14][15]
Caption: Keto-enol equilibrium of the cyclohexane-1,3-dione ring.
Spectroscopic and Physicochemical Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The data below are representative of what is expected for this class of compounds.
| Property | Description |
| ¹H NMR | Protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm). Protons on the chlorophenyl ring would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The enolic proton, if observable, would be a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbons (C1, C3) would appear significantly downfield (~200 ppm in the keto form, shifted upfield in the enol form). Aromatic carbons would appear in the δ 120-140 ppm range. Aliphatic carbons would be found in the δ 20-50 ppm range. |
| IR Spectroscopy | Strong C=O stretching bands around 1700-1740 cm⁻¹ (keto form). In the enol form, these are replaced by a C=O stretch (conjugated) around 1650 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. A C-Cl stretch would be observed around 1090 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic M+2 peak at m/z 224 (approx. 1/3 intensity) due to the ³⁷Cl isotope. |
| Melting Point | The melting point for the related compound, 5-(4-Fluorophenyl)cyclohexane-1,3-dione, is reported as 186-189 °C, suggesting a similar high melting point for the chloro-derivative.[16][17] |
| pKa | The enolic proton is acidic, with a pKa value for the parent cyclohexane-1,3-dione reported as 5.26.[12] |
Synthesis and Chemical Reactivity
The synthesis of 5-aryl-cyclohexane-1,3-diones is well-established in organic chemistry, typically involving a Michael addition reaction.
Representative Synthetic Pathway
A common and efficient method for synthesizing this compound involves the base-catalyzed Michael addition of a malonic ester derivative (like diethyl malonate) to 4-chlorocinnamaldehyde, followed by hydrolysis, decarboxylation, and cyclization. A more direct route involves the reaction between 4-chlorobenzaldehyde, Meldrum's acid, and dimedone or another cyclohexane-1,3-dione precursor.
Below is a generalized workflow illustrating the Michael addition approach.
Caption: Generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.
Detailed Experimental Protocol
This protocol is a representative example based on standard Michael addition and cyclization reactions.
-
Step 1: Michael Addition. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq). Stir for 15 minutes at room temperature. Add a solution of 4'-chloro-chalcone (1.0 eq) in ethanol dropwise. Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.
-
Step 2: Workup. Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Step 3: Hydrolysis, Decarboxylation, and Cyclization. Dissolve the crude adduct in a mixture of acetic acid and concentrated hydrochloric acid (2:1 v/v). Reflux the solution for 8-12 hours.
-
Step 4: Isolation and Purification. Cool the mixture and pour it into ice-cold water. The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Therapeutic Potential
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemistry, known primarily for its ability to inhibit HPPD.[6][8]
Mechanism of Action: HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that is essential for tyrosine catabolism in mammals and for plastoquinone biosynthesis in plants.[18] Inhibition of this enzyme in plants leads to a characteristic bleaching effect and is the basis for several commercial herbicides.[8]
The triketone moiety, which is structurally analogous to the enol form of this compound, is crucial for HPPD inhibitory activity.[8][19] The dione chelates the active site Fe(II) ion, mimicking the binding of the natural substrate, and forms π-π stacking interactions with nearby phenylalanine residues, effectively blocking the enzyme's function.[6][7]
Caption: Proposed mechanism of HPPD inhibition by the title compound.
Broader Therapeutic Potential
Beyond herbicidal activity, the cyclohexane-1,3-dione core has been explored for other therapeutic applications:
-
Anticancer Activity: Derivatives have been synthesized and evaluated as inhibitors of tyrosine kinases, such as c-Met, which are implicated in cancer progression.[1][5] Some have also shown cytotoxic activity against various cancer cell lines.[3]
-
Antimicrobial Properties: The dione scaffold can be functionalized to create compounds with antibacterial and antifungal activities.[1][4][20]
-
Antioxidant and Anti-inflammatory Effects: Certain cyclohexane-1,3-dione derivatives have demonstrated significant antioxidant potential and inhibitory effects on enzymes like lipoxygenase, which is involved in inflammatory pathways.[21]
The 4-chlorophenyl substituent on the core scaffold is a common feature in many bioactive molecules, often enhancing lipophilicity and promoting interactions with hydrophobic pockets in target proteins.
Conclusion and Future Directions
This compound is a structurally significant molecule built upon a privileged chemical scaffold. Its defining features—the reactive and acidic keto-enol system and the electronically-influential 4-chlorophenyl group—make it a prime candidate for further investigation. While its most probable application lies in the development of novel HPPD-inhibiting herbicides, the known anticancer and antimicrobial activities of related compounds suggest a broader therapeutic potential.
Future research should focus on the asymmetric synthesis of its individual enantiomers to explore stereospecific biological activity. Furthermore, derivatization of the cyclohexane-1,3-dione ring and modification of the aromatic substituent could lead to the discovery of new compounds with enhanced potency and selectivity for various enzymatic targets, paving the way for novel drug candidates and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. This compound [oakwoodchemical.com]
- 11. jst-ud.vn [jst-ud.vn]
- 12. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]
- 17. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]
- 18. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest due to its potential applications stemming from the functionalities of the cyclohexane-1,3-dione core and the substituted phenyl ring, necessitates a thorough spectroscopic analysis for unambiguous identification and for predicting its chemical behavior. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound analysis.
This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Tautomerism
A critical consideration for the spectroscopic analysis of this compound is its potential for keto-enol tautomerism. The β-diketone functionality can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of these tautomers will be reflected in the spectroscopic data, particularly in NMR and IR spectra.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.[1][2][3][4][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe to the resonance frequency of ¹H.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.
-
Number of Scans: Dependent on the sample concentration, typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimates based on known values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 (CH) | 3.5 - 4.0 | Multiplet | 1H | |
| H-4, H-6 (CH₂) | 2.5 - 3.0 | Multiplet | 4H | |
| H-2 (CH₂) | 3.3 - 3.6 | Singlet | 2H | |
| Aromatic (H-2', H-6') | ~7.3 | Doublet | 2H | ~8-9 |
| Aromatic (H-3', H-5') | ~7.2 | Doublet | 2H | ~8-9 |
| Enolic OH | 10.0 - 15.0 | Broad Singlet | Variable |
Interpretation and Causality:
-
The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (around 7.2-7.3 ppm) due to the symmetry of the para-substituted ring.
-
The methine proton at C-5 , being adjacent to the electron-withdrawing phenyl group, will be deshielded and appear as a multiplet between 3.5 and 4.0 ppm.
-
The methylene protons at C-4 and C-6 will likely appear as a complex multiplet in the range of 2.5-3.0 ppm.
-
The methylene protons at C-2 , situated between two carbonyl groups, are expected to be a singlet in the diketo form around 3.3-3.6 ppm. In the enol form, this signal would be absent.
-
The presence of a broad singlet in the downfield region (10-15 ppm) would be indicative of the enolic hydroxyl proton , which is often exchangeable with deuterium upon addition of D₂O.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum requires slightly different parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6][7][8][9]
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument is locked, shimmed, and the probe is tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A wider spectral width is needed, typically 0-220 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to be observed.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 (C=O) | 190 - 210 |
| C-5 (CH) | 40 - 50 |
| C-4, C-6 (CH₂) | 30 - 40 |
| C-2 (CH₂) | 50 - 60 |
| Aromatic (C-1') | 140 - 145 |
| Aromatic (C-4') | 130 - 135 |
| Aromatic (C-2', C-6') | 128 - 130 |
| Aromatic (C-3', H-5') | 127 - 129 |
Interpretation and Causality:
-
The carbonyl carbons (C-1 and C-3) are the most deshielded and will appear in the downfield region of the spectrum (190-210 ppm).
-
The ipso-carbon of the phenyl ring (C-1') will be a quaternary carbon around 140-145 ppm.
-
The carbon bearing the chlorine atom (C-4') will also be in the aromatic region, typically around 130-135 ppm.
-
The remaining aromatic carbons will appear in the 127-130 ppm range.
-
The aliphatic carbons of the cyclohexane ring will be found in the upfield region of the spectrum. The methylene carbon between the two carbonyls (C-2) will be the most deshielded of the aliphatic carbons.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. emory.edu [emory.edu]
- 8. hmc.edu [hmc.edu]
- 9. sc.edu [sc.edu]
A Comprehensive Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Chlorophenyl)cyclohexane-1,3-dione is a versatile organic compound belonging to the family of 1,3-diketones. While not a therapeutic agent in itself, it serves as a critical scaffold and synthetic intermediate in the development of a wide array of biologically active molecules. The cyclohexane-1,3-dione core is a key structural feature in numerous commercial herbicides and is a foundational building block for synthesizing potent kinase inhibitors and other pharmacologically relevant heterocyclic compounds. This guide provides an in-depth review of its synthesis, physicochemical properties, and the diverse biological activities of its derivatives, offering a technical resource for professionals in medicinal chemistry, agrochemical research, and drug discovery.
Introduction and Physicochemical Properties
The 5-phenyl substituted cyclohexane-1,3-dione framework is a cornerstone in synthetic chemistry due to the reactivity of its dicarbonyl moiety, which allows for a multitude of chemical transformations. The presence of a 4-chlorophenyl group at the 5-position significantly influences the molecule's electronic properties and steric profile, often enhancing the biological efficacy of its subsequent derivatives. Compounds derived from this scaffold have demonstrated a broad spectrum of activities, including potent anti-proliferative effects against cancer cell lines, kinase inhibition, and herbicidal action.[1][2][3]
This compound exists in tautomeric equilibrium, predominantly favoring the enol form, which is crucial for its reactivity and biological interactions, such as metal chelation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27463-38-3 | [5] |
| Molecular Formula | C₁₂H₁₁ClO₂ | [5] |
| Molecular Weight | 222.67 g/mol | [5] |
| Appearance | Crystalline Solid | [6] |
| Melting Point | Not precisely defined; similar fluorinated analog melts at 186-189 °C.[7][8] | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step sequence involving classical organic reactions. A robust and common pathway is the Michael addition reaction, which constructs the core cyclic dione structure.
Synthetic Pathway Overview
The most logical synthetic route involves two primary stages:
-
Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with a malonic ester (e.g., diethyl malonate) to form an intermediate benzylidenemalonate.
-
Michael Addition and Cyclization: The benzylidenemalonate intermediate is then reacted with a β-ketoester like ethyl acetoacetate. This undergoes a Michael addition, followed by an intramolecular Dieckmann condensation to form the six-membered ring, which upon hydrolysis and decarboxylation yields the final product.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for this class of compounds.
Step 1: Synthesis of Diethyl 2-(4-chlorobenzylidene)malonate
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude benzylidenemalonate intermediate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Add the diethyl 2-(4-chlorobenzylidene)malonate intermediate (1.0 eq) from Step 1 to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours. A precipitate should form.
-
After cooling, add concentrated aqueous HCl to the mixture until acidic (pH ~1-2) to facilitate hydrolysis and decarboxylation. Heat the mixture at reflux for another 4-6 hours.
-
Cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.
Biological Activities and Therapeutic Potential
The true value of this compound lies in its role as a precursor to highly active molecules. The core structure is a versatile platform for generating libraries of compounds for screening in drug discovery and agrochemical development.
Anticancer Activity and Kinase Inhibition
The cyclohexane-1,3-dione scaffold is a privileged structure in the design of kinase inhibitors.[9] Through multi-component reactions, this core can be elaborated into complex heterocyclic systems that exhibit potent anti-proliferative activity.[1]
-
c-Met Kinase Inhibition: Derivatives of cyclohexane-1,3-dione have been extensively studied as inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[10][11] Dysregulation of the c-Met pathway is implicated in numerous cancers, driving tumor growth, invasion, and metastasis.[12][13] Small molecule inhibitors derived from this scaffold can bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and blocking downstream signaling.[14][15] Studies have reported derivatives with IC₅₀ values in the nanomolar range, demonstrating their potential as effective anticancer agents.[11]
Caption: Inhibition of the c-Met signaling pathway by derived compounds.
Herbicidal Activity
The cyclohexane-1,3-dione class is well-established in the agrochemical industry for its potent and selective herbicidal activity, particularly against grasses.[3][16] These compounds act by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is vital for fatty acid biosynthesis in plants.[16] This inhibition disrupts cell membrane formation, leading to cessation of growth and eventual plant death. The specific substitution pattern on the 5-phenyl ring is critical for determining the herbicidal spectrum and selectivity.[3] While many derivatives are broad-spectrum grass killers, specific modifications can impart selectivity for use in cereal crops.[3][17]
Antimicrobial Potential
While less explored than its anticancer and herbicidal applications, the cyclohexane-1,3-dione scaffold also serves as a basis for compounds with antimicrobial properties. The presence of a chlorophenyl group can contribute to antibacterial activity.[18][19] Studies on related chlorophenyl-containing heterocyclic compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] The mechanism often involves disruption of key cellular processes or bacterial structures. Furthermore, metal complexes of cyclohexane-1,3-dione ligands have been synthesized and screened, showing activity against bacteria like E. coli and S. aureus.
Future Directions and Conclusion
This compound is a high-value synthetic intermediate with a proven track record as a foundational element for bioactive compounds. Its importance stems from its synthetic accessibility and the chemical versatility of the dione functional group.
Future research in this area should focus on:
-
Diversity-Oriented Synthesis: Leveraging the core scaffold to generate large, diverse libraries of novel heterocyclic compounds for high-throughput screening against a wider range of biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions of new, highly potent derivatives with their target proteins (e.g., kinases, enzymes) through structural biology and biophysical methods.
-
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the chlorophenyl ring and the cyclohexane-dione core to optimize potency, selectivity, and pharmacokinetic properties (ADME-Tox).[1]
-
New Therapeutic Areas: Exploring the potential of derivatives in other fields, such as anti-inflammatory or antiviral agents, given the broad bioactivity of the general structural class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 6. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]
- 7. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]
- 8. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 15. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide covers nomenclature, structural properties, predicted physical constants, spectral characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant keto-enol tautomerism inherent to this class of molecules and explores their potential applications in drug discovery and development, supported by evidence from related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione derivatives.
Compound Identification and Structure
This compound is a derivative of cyclohexane-1,3-dione, featuring a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 27463-38-3[1][2] |
| Molecular Formula | C₁₂H₁₁ClO₂[1][2] |
| Molecular Weight | 222.67 g/mol [1][2] |
The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold in medicinal chemistry.[3][4] The presence of the chlorine atom on the phenyl ring is expected to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity.
Predicted Physical Characteristics
Table 2: Predicted Physical Properties
| Property | Predicted Value | Rationale/Supporting Data |
| Appearance | White to off-white crystalline solid | Based on the appearance of related aryl-cyclohexanedione compounds. |
| Melting Point | Approx. 185-195 °C | The melting point of 5-phenylcyclohexane-1,3-dione is 188 °C[5], and 5-(4-fluorophenyl)cyclohexane-1,3-dione is 186-189 °C.[6][7] The chloro-substituted analog is expected to have a similar melting point. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The parent compound, 1,3-cyclohexanedione, is slightly soluble in water.[8] The addition of the lipophilic 4-chlorophenyl group will likely decrease water solubility. |
Chemical Characteristics and Reactivity
The chemical behavior of this compound is dominated by the 1,3-dicarbonyl functionality, which imparts several key reactive features.
Keto-Enol Tautomerism
A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species. This stability is attributed to the formation of a conjugated system and intermolecular hydrogen bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]
Diagram 1: Keto-Enol Tautomerism
Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.
Acidity
The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa of approximately 5.26.[8]
Reactivity
The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic attack. The carbonyl groups can undergo standard ketone reactions, such as condensation with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic synthesis.[3]
Spectral Analysis (Predicted)
While experimental spectra for this compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely appear as a broad singlet at a downfield chemical shift.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄Cl) | 7.2 - 7.5 | Multiplet |
| Enolic OH | ~11-12 | Broad Singlet |
| Vinylic (C2-H) | ~5.5 | Singlet |
| Methine (C5-H) | ~3.5 | Multiplet |
| Methylene (C4, C6-H) | 2.2 - 2.8 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic carbons, and the carbons of the 4-chlorophenyl group.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C1, C3) | ~190 - 205 |
| Enolic (C2, C3) | ~100, ~175 |
| Aromatic (C₆H₄Cl) | ~128 - 140 |
| Methine (C5) | ~40 |
| Methylene (C4, C6) | ~30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of β-diketones is characterized by strong absorptions from the carbonyl groups.[11][12] Due to the predominance of the enol form, a broad O-H stretch from the enolic hydroxyl group is expected, along with C=O and C=C stretching vibrations from the conjugated system.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (enolic) | 3200 - 2500 | Broad, Medium |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 2950 - 2850 | Medium |
| C=O (conjugated ketone) | 1650 - 1600 | Strong |
| C=C (conjugated) | 1600 - 1550 | Strong |
| C-Cl | 850 - 800 | Strong |
Synthesis Protocol
A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a one-pot Michael-Claisen condensation reaction.[13]
Diagram 2: Proposed Synthetic Workflow
Caption: One-pot synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).
-
Michael Addition: Slowly add a solution of an α,β-unsaturated ester, such as ethyl 4-chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael donor.
-
Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to room temperature. An intramolecular Claisen condensation will occur to form the cyclohexane-1,3-dione ring system.
-
Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
This one-pot procedure is advantageous due to its atom economy and operational simplicity.[13]
Applications in Drug Development
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[14][15]
-
Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors of tyrosine kinases.[14]
-
Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising antibacterial and antifungal activities.[15]
The introduction of the 4-chlorophenyl group in this compound provides a handle for further structural modifications to optimize potency and pharmacokinetic properties for various therapeutic targets.
Conclusion
This compound is a compound of significant interest due to the established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a robust, data-driven overview of its predicted physical and chemical properties, spectral characteristics, and a viable synthetic route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make it an attractive starting point for the synthesis of novel bioactive compounds. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]
- 6. 5-(4-氟苯基)-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-(4-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE | 55579-72-1 [chemicalbook.com]
- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum [chemicalbook.com]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 13. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Unlocking the Therapeutic Potential of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide to Future Research
Abstract
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 5-(4-Chlorophenyl)cyclohexane-1,3-dione. Drawing upon the established pharmacology of analogous structures, we delineate a strategic roadmap for investigating its therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, including oncology, anti-inflammatory, and anti-infective applications. We present detailed, field-proven experimental protocols, hypothesized mechanisms of action, and the causal logic behind proposed experimental designs, fostering a foundation for rigorous scientific inquiry and accelerated drug discovery.
Introduction: The Cyclohexane-1,3-dione Core and the Promise of the 5-Aryl Substitution
The cyclohexane-1,3-dione ring system is a versatile synthetic intermediate, known for its presence in a variety of biologically active molecules, from natural products to synthetic herbicides and pharmaceuticals.[1] Its derivatives have been shown to possess a wide spectrum of activities, including potent inhibition of key enzymes in metabolic and signaling pathways.[2][3] The introduction of a substituted phenyl ring at the 5-position creates a class of compounds, 5-aryl-cyclohexane-1,3-diones, with significant potential for targeted therapies. The 4-chlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds, often enhancing binding affinity to target proteins through halogen bonding and favorable hydrophobic interactions.
This guide posits that this compound is a high-value candidate for systematic biological evaluation. By analogy to structurally related compounds, we will explore three primary areas of investigation:
-
Anticancer Activity: Targeting Receptor Tyrosine Kinases (RTKs)
-
Anti-inflammatory Potential: Inhibition of Cyclooxygenase (COX) Enzymes
-
Antibacterial Activity: As a novel anti-infective agent
For each area, we will provide the scientific rationale, detailed experimental workflows, and robust protocols to empower researchers to validate these hypotheses.
Synthesis of the Core Compound
A reliable supply of the parent compound is the bedrock of any research campaign. The synthesis of 5-aryl-cyclohexane-1,3-diones can be efficiently achieved through a Michael addition reaction, a classic and robust method for carbon-carbon bond formation.[4] This is followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.
Proposed Synthetic Protocol: Michael-Claisen Pathway
This protocol describes a representative synthesis of this compound, adapted from established methods for similar structures.[5][6]
Step 1: Formation of the Benzylidene Malonate Intermediate
-
To a solution of 4-chlorobenzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude diethyl 2-(4-chlorobenzylidene)malonate can be purified by column chromatography or used directly in the next step.
Step 2: Michael Addition and Cyclization
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq.) to absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate (1 eq.) dropwise at 0°C.
-
Add the diethyl 2-(4-chlorobenzylidene)malonate (from Step 1) to the reaction mixture and allow it to stir at room temperature overnight.
-
The reaction mixture will form a thick precipitate.
Step 3: Hydrolysis and Decarboxylation
-
Add a solution of aqueous sodium hydroxide (e.g., 10% w/v) to the reaction mixture from Step 2.
-
Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis and decarboxylation.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified compound.
Research Area 1: Anticancer Activity via Tyrosine Kinase Inhibition
Scientific Rationale
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers.[3] Notably, derivatives of the cyclohexane-1,3-dione scaffold have been identified as potent inhibitors of several RTKs, including c-Met, a key driver in non-small-cell lung cancer (NSCLC) and other malignancies.[3][7][8] The structural features of this compound make it an attractive candidate for targeting the ATP-binding pocket of kinases like c-Met. The dione moiety can act as a hydrogen bond acceptor, while the chlorophenyl group can occupy hydrophobic pockets and form specific interactions, potentially leading to high-affinity binding and potent inhibition.
Hypothesized Signaling Pathway
The proposed mechanism involves the direct inhibition of c-Met kinase activity. By blocking ATP binding, the compound would prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Experimental Workflow and Protocols
A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
References
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 6. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile
An Application Note for the
Introduction: A Privileged Scaffold in Medicinal Chemistry
The fusion of thiophene and enaminone moieties creates a unique chemical scaffold with significant potential in drug discovery and materials science. Thiophene derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3][4][5] The 2-aminothiophene-3-carbonitrile core, in particular, serves as a versatile building block for a multitude of heterocyclic systems.[6][7] The enaminone functional group (N-C=C-C=O) is a key structural motif in numerous pharmaceuticals, valued for its role as a stable, conjugated system that can participate in crucial hydrogen bonding and other interactions with biological targets.[8][9][10]
This application note provides a detailed, field-proven protocol for the synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile . This compound combines the biologically active thiophene nucleus with a substituted enaminone system, making it a promising candidate for library development and screening in drug discovery programs. The protocol is designed for researchers in synthetic organic chemistry and medicinal chemistry, offering in-depth explanations for experimental choices to ensure reproducibility and facilitate optimization.
Reaction Principle and Mechanism
The synthesis is achieved through a direct condensation reaction between a β-dicarbonyl compound, 5-(4-chlorophenyl)cyclohexane-1,3-dione, and an amino-heterocycle, 3-aminothiophene-2-carbonitrile. This transformation is a classic example of enaminone formation.[10][11]
The reaction is typically catalyzed by an acid. The mechanism proceeds via the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of the cyclohexane-1,3-dione, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminothiophene-2-carbonitrile attacks the activated carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water under the acidic conditions to form the final, stable, conjugated enaminone product. The removal of water drives the reaction equilibrium towards the product.
Caption: Reaction mechanism for acid-catalyzed enaminone formation.
Experimental Protocol
This protocol details the synthesis of the title compound from its primary precursors. The synthesis of these precursors is well-established; 3-aminothiophene-2-carbonitrile is commonly prepared via the Gewald reaction, and this compound can be synthesized via a Michael addition involving a chalcone precursor followed by cyclization.[3][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% Purity | Commercial Source | Precursor 1 |
| 3-aminothiophene-2-carbonitrile | ≥98% Purity | Commercial Source | Precursor 2 |
| Glacial Acetic Acid | ACS Grade | Commercial Source | Catalyst |
| Toluene | Anhydrous | Commercial Source | Solvent |
| Ethanol | Reagent Grade | Commercial Source | For recrystallization |
| Ethyl Acetate | HPLC Grade | Commercial Source | For Thin Layer Chromatography (TLC) |
| Hexane | HPLC Grade | Commercial Source | For Thin Layer Chromatography (TLC) |
| Silica Gel Plates (60 F254) | - | Commercial Source | For TLC analysis |
Instrumentation
-
Reaction Vessel: 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. A Dean-Stark apparatus is recommended to remove water azeotropically.
-
Heating: Heating mantle with temperature control.
-
Analysis: ¹H NMR and ¹³C NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (LC-MS or GC-MS), and Melting Point Apparatus.
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol) and 3-aminothiophene-2-carbonitrile (1.0 eq, e.g., 1.38 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous toluene to the flask. This solvent is chosen for its ability to form an azeotrope with water, facilitating its removal. Add glacial acetic acid (0.1 eq, e.g., 0.06 mL, 1 mmol) as the catalyst.
-
Reaction Conditions: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring. The removal of water via the Dean-Stark trap is critical to drive the reaction to completion.
-
Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold toluene to remove any residual soluble impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize its structure using NMR, IR, and Mass Spectrometry.
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization (Expected Data)
The identity and purity of the synthesized 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | Crystalline solid (e.g., yellow or off-white) |
| ¹H NMR | Signals corresponding to aromatic protons of the chlorophenyl and thiophene rings, a singlet for the vinyl proton, multiplets for the cyclohexene methylene protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (~195-200 ppm), nitrile carbon (~115-120 ppm), and distinct signals for the sp² carbons of the enamine system and aromatic rings, as well as sp³ carbons of the cyclohexene ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3200-3400), C≡N stretching (~2210-2230), C=O stretching (~1640-1660, conjugated), and C=C stretching (~1580-1620). |
| Mass Spec (m/z) | A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight of C₁₇H₁₃ClN₂OS (344.82 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable. |
Field-Proven Insights & Troubleshooting
-
Choice of Catalyst: While acetic acid is effective, other protic or Lewis acids like p-toluenesulfonic acid (p-TsOH) or scandium triflate can be used, potentially at lower catalytic loadings or milder temperatures.
-
Solvent Selection: Toluene is ideal for azeotropic water removal. For lower temperature reactions, ethanol or methanol can be used, but the reaction may not go to completion as readily due to less efficient water removal, requiring longer reaction times.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 6 hours, an additional portion of the acid catalyst can be added. Ensure the Dean-Stark trap is functioning correctly to remove water.
-
Purification Issues: If the product is difficult to recrystallize or contains persistent impurities, column chromatography on silica gel may be required. A gradient elution with a hexane/ethyl acetate system is a good starting point.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile, a molecule of interest for medicinal chemistry applications. By explaining the underlying reaction mechanism and providing detailed, step-by-step instructions, this guide serves as a valuable resource for researchers aiming to synthesize this and related enaminonitrile-thiophene scaffolds for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Enaminone synthesis by amination [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
The Synthetic Versatility of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Gateway to Novel Heterocyclic Scaffolds
In the landscape of modern organic synthesis and drug discovery, the strategic selection of foundational building blocks is paramount. 5-(4-Chlorophenyl)cyclohexane-1,3-dione has emerged as a highly versatile and valuable precursor for the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive 1,3-dione system with a strategically positioned 4-chlorophenyl moiety, offer a confluence of reactivity and functionality. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways and providing robust protocols for the synthesis of medicinally relevant scaffolds, including xanthenediones, acridinediones, and polyhydroquinolines.
Introduction to a Privileged Scaffold
This compound is a crystalline solid with a melting point of 185-189°C[1]. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the acidity of the methylene protons within the cyclohexane-1,3-dione ring, thereby modulating its reactivity in various condensation reactions. This subtle electronic effect, coupled with the inherent reactivity of the dicarbonyl system, makes it an ideal candidate for multicomponent reactions and tandem processes, enabling the rapid assembly of complex molecular architectures.
Core Synthetic Applications: A Mechanistic Perspective
The synthetic utility of this compound is predominantly centered around two fundamental transformations: the Knoevenagel condensation and the Michael addition. These reactions can be employed individually or in elegant tandem sequences to construct a variety of heterocyclic systems.
Knoevenagel Condensation: The Genesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone[2]. In the context of this compound, the acidic methylene protons between the two carbonyl groups readily participate in this reaction. The condensation with aromatic aldehydes, catalyzed by a weak base, leads to the formation of an α,β-unsaturated ketone, a key intermediate for subsequent transformations[3].
Diagram 1: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Michael Addition: The Art of Conjugate Addition
The Michael addition, or conjugate addition, involves the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound[4]. The enolate of this compound can act as a competent Michael donor. This reaction is pivotal in tandem processes where a Knoevenagel condensation product, formed in situ, serves as the Michael acceptor[5].
Diagram 2: Michael Addition Mechanism
Caption: General mechanism of the Michael addition.
Application in the Synthesis of Key Heterocyclic Scaffolds
The strategic combination of Knoevenagel condensation and Michael addition reactions with this compound as the starting material provides access to a rich diversity of heterocyclic compounds with potential biological activities.
Synthesis of Xanthenedione Derivatives
Xanthenedione derivatives are a class of compounds known for their potential antioxidant and acetylcholinesterase inhibitory activities[6][7]. The synthesis of these compounds can be achieved through a tandem Knoevenagel condensation followed by a Michael addition reaction.
Reaction Scheme:
2 eq. This compound + Aromatic Aldehyde → 9-Aryl-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
This reaction proceeds via the initial Knoevenagel condensation of one equivalent of the dione with the aromatic aldehyde. The resulting α,β-unsaturated intermediate then acts as a Michael acceptor for a second equivalent of the dione's enolate, leading to the xanthenedione product after cyclization and dehydration[8].
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |
| This compound | 4-Chlorobenzaldehyde | Methanol, rt | 9-(4-Chlorophenyl)-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 88[8] |
| This compound | Benzaldehyde | Methanol, rt | 9-Phenyl-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | Not specified |
Protocol 1: General Procedure for the Synthesis of Xanthenedione Derivatives [8]
-
To a solution of an aromatic aldehyde (1 mmol) in methanol (10 mL), add this compound (2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold methanol and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure xanthenedione derivative.
Synthesis of Acridinedione Derivatives
Acridinedione derivatives are another class of heterocyclic compounds with significant biological potential, including anticancer activities[9][10]. Their synthesis can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, this compound, and a nitrogen source, such as an enamine or ammonium acetate.
Reaction Scheme:
Aromatic Aldehyde + this compound + Enamine/Ammonium Acetate → 1,8-Dioxo-9-aryl-10-alkyl(or H)-acridinedione
The mechanism involves an initial Knoevenagel condensation between the aldehyde and the dione, followed by a Michael addition of the enamine or the in situ formed enamine from ammonium acetate and a second equivalent of the dione. Subsequent cyclization and dehydration afford the acridinedione scaffold[3].
| Aldehyde | Nitrogen Source | Catalyst/Solvent | Product Class |
| Aromatic Aldehydes | β-Enaminones | In(OTf)₃ | Acridinediones[3] |
| Aromatic Aldehydes | Ammonium Acetate | L-proline/Ethanol | Acridinediones |
Protocol 2: One-Pot Synthesis of Acridinedione Derivatives (Adapted from[3])
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and the β-enaminone (1 mmol).
-
Add a catalytic amount of Indium(III) triflate (In(OTf)₃) (5 mol%).
-
Add a suitable solvent, such as ethanol or acetonitrile (10 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure acridinedione derivative.
Synthesis of Polyhydroquinoline Derivatives
Polyhydroquinolines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and potential anticoagulant properties[11][12]. The synthesis of these compounds can be accomplished via a four-component Hantzsch-type reaction.
Reaction Scheme:
Aromatic Aldehyde + this compound + Ethyl Acetoacetate + Ammonium Acetate → Polyhydroquinoline derivative
This multicomponent reaction is a powerful tool for the rapid construction of the polyhydroquinoline core. The mechanism likely involves the formation of an enamine from ethyl acetoacetate and ammonium acetate, and a Knoevenagel adduct from the aldehyde and the dione. A subsequent Michael addition, cyclization, and dehydration cascade leads to the final product[4][13].
| Aldehyde | Catalyst/Solvent | Product Class |
| Aromatic Aldehydes | None/Heat | Polyhydroquinolines[13] |
| 4-Chlorobenzaldehyde | Nanoboehmite/Solvent-free | Polyhydroquinolines[4] |
Protocol 3: Four-Component Synthesis of Polyhydroquinoline Derivatives (Adapted from[4])
-
In a reaction vessel, mix the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Add a catalytic amount of nanoboehmite (10 mg).
-
Heat the solvent-free reaction mixture at 60 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, add ethanol to the reaction mixture to dissolve the product and separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure polyhydroquinoline derivative.
Biological Significance of the Synthesized Heterocycles
The heterocyclic scaffolds synthesized from this compound are of significant interest to the drug development community.
-
Anticancer Activity: Acridinedione derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines, including breast, liver, and colon cancer[9][10]. The planar acridine core is known to intercalate with DNA, leading to cytotoxic effects.
-
Anticoagulant Properties: Certain polyhydroquinoline derivatives have been reported to possess anticoagulant activity, prolonging clotting times[11]. This suggests their potential as novel antithrombotic agents.
-
Antioxidant and Enzyme Inhibitory Activity: Xanthenedione derivatives have demonstrated promising antioxidant and acetylcholinesterase inhibitory activities, which are relevant in the context of neurodegenerative diseases[6][7].
Conclusion
This compound stands out as a remarkably versatile and powerful building block in organic synthesis. Its ability to readily undergo Knoevenagel condensations and Michael additions, often in tandem, provides an efficient and atom-economical route to a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this application note offer researchers and drug development professionals a solid foundation for the synthesis of novel xanthenediones, acridinediones, and polyhydroquinolines. The continued exploration of this privileged scaffold is poised to unlock new avenues in medicinal chemistry and materials science.
References
- 1. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 2. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa [mdpi.com]
- 3. [PDF] Efficient One-Pot Synthesis of Acridinediones by Indium(III) Triflate-Catalyzed Reactions of β-Enaminones, Aldehydes, and Cyclic 1,3-Dicarbonyls | Semantic Scholar [semanticscholar.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthenedione derivatives, new promising antioxidant and acetylcholinesterase inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 5-(4-Chlorophenyl)cyclohexane-1,3-dione as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
Introduction: The Strategic Value of a Substituted Cyclohexanedione Core
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of diverse and novel molecular entities. 5-(4-Chlorophenyl)cyclohexane-1,3-dione has emerged as a highly valuable and versatile precursor for this purpose. Its structure is uniquely primed for a variety of chemical transformations, featuring two key reactive sites: the nucleophilic α-carbon situated between the two carbonyls and the electrophilic carbonyl groups themselves. The presence of the 4-chlorophenyl moiety provides a lipophilic handle and a site for potential further functionalization, often contributing to favorable interactions with biological targets.
This guide provides an in-depth exploration of the utility of this compound as a scaffold for synthesizing a range of pharmacologically significant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, empowering researchers to leverage this precursor in their drug discovery programs. The synthesis of the precursor itself generally involves a Michael addition of a malonic ester equivalent to a chalcone derived from 4-chlorobenzaldehyde, followed by cyclization and decarboxylation[1].
Workflow: From Precursor to Diverse Heterocyclic Cores
The strategic application of this compound allows for divergent synthesis pathways, leading to multiple classes of heterocyclic compounds from a single starting material. The choice of reaction partners and conditions dictates the final scaffold.
Caption: Divergent synthetic pathways from the core precursor.
Application 1: Synthesis of Polyhydroquinoline Derivatives via Hantzsch-type Reaction
Polyhydroquinolines, a class of compounds structurally related to 1,4-dihydropyridines (DHPs), are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers[2][3]. The Hantzsch pyridine synthesis, a classic multi-component reaction, provides a straightforward and efficient route to these scaffolds[4][5][6].
Causality and Mechanistic Insight: The reaction proceeds through a four-component condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor (typically ammonia or ammonium acetate)[4][5]. In this application, the two β-dicarbonyl functionalities are contained within our single precursor molecule. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one of the active methylene sites of the dione, while a separate molecule of the dione forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine core, which in this fused system is a tetrahydroquinoline derivative. The use of a catalyst like piperidine or an acid facilitates both the enamine formation and the condensation steps.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-acridine-1,8(2H)-dione
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 222.65 | 2.23 g |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g |
| Ammonium Acetate | 1.2 | 77.08 | 0.92 g |
| Ethanol (Solvent) | - | - | 40 mL |
| Piperidine (Catalyst) | 0.1 | 85.15 | ~0.09 mL |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (2.23 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).
-
Add 40 mL of absolute ethanol as the solvent.
-
Add piperidine (~0.09 mL, 1 mmol) to the mixture using a micropipette.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Filter the solid product using a Büchner funnel and wash the crystals with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to yield the target polyhydroquinoline derivative.
Expected Results & Characterization:
-
Appearance: Pale yellow crystalline solid.
-
Yield: 80-90%.
-
Key Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons, a singlet for the pyridine H-4, and multiplets for the aliphatic protons of the cyclohexane rings.
-
IR (KBr, cm⁻¹): A broad peak around 3200-3300 (N-H stretch) and a strong absorption around 1640-1660 (C=O stretch).
-
Application 2: Synthesis of Xanthenedione Derivatives via Knoevenagel Condensation and Michael Addition
Xanthene and its derivatives are important heterocyclic compounds found in many natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. The synthesis of xanthenediones from cyclohexane-1,3-diones is a well-established method that proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition[7][8].
Causality and Mechanistic Insight: This reaction is typically catalyzed by a mild base like piperidine or can even proceed under catalyst-free conditions in a suitable solvent like methanol[7]. The first step is a Knoevenagel condensation between an aromatic aldehyde and the active methylene group of the dione to form an α,β-unsaturated intermediate[9][10]. A second molecule of the dione then acts as a Michael donor, attacking the β-carbon of the unsaturated system. The resulting adduct undergoes an intramolecular cyclization and dehydration to afford the final xanthenedione product. Using two equivalents of the aldehyde to one equivalent of the dione is not standard for this specific outcome; the typical procedure involves two equivalents of the dione and one of the aldehyde.
Caption: Key stages in the synthesis of Xanthenediones.
Protocol 2: Synthesis of 9-(Aryl)-3-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 2.0 | 222.65 | 4.45 g |
| 4-Methoxybenzaldehyde | 1.0 | 136.15 | 1.36 g |
| Methanol (Solvent) | - | - | 10 mL |
| p-Toluenesulfonic acid (p-TSA) (Catalyst) | 0.1 | 172.20 | 0.17 g |
Step-by-Step Methodology:
-
Combine this compound (4.45 g, 20 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and p-TSA (0.17 g, 1 mmol) in a 50 mL flask.
-
Add methanol (10 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane). The reaction typically forms a thick precipitate within 2-4 hours.
-
After completion, filter the solid precipitate and wash it thoroughly with cold methanol to remove any unreacted starting materials.
-
Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Expected Results & Characterization:
-
Appearance: White to off-white solid.
-
Yield: >90%.
-
Key Spectroscopic Data:
-
¹H NMR: A characteristic singlet for the methine proton at C9, signals for the aromatic protons, and complex multiplets for the methylene protons of the two cyclohexanedione rings.
-
¹³C NMR: Signals for the carbonyl carbons (~196 ppm), the sp³ methine carbon (~32 ppm), and the aromatic carbons.
-
Application 3: Synthesis of Tetrahydroacridinediones via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents[11][12]. The Friedländer annulation is a powerful reaction for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl[13].
Causality and Mechanistic Insight: In this protocol, this compound serves as the active methylene component. The reaction is typically catalyzed by a base (like piperidine or KOH) or an acid. The base deprotonates the α-carbon of the dione, which then attacks the carbonyl of the 2-aminobenzaldehyde. The resulting aldol-type adduct undergoes cyclization via attack of the amino group onto one of the dione's carbonyls, followed by dehydration to form the aromatic quinoline ring system, resulting in a fused acridinedione structure.
Protocol 3: Synthesis of 4-(4-Chlorophenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 222.65 | 2.23 g |
| 2-Aminobenzaldehyde | 1.0 | 121.14 | 1.21 g |
| Potassium Hydroxide (KOH) | 0.2 | 56.11 | 0.11 g |
| Ethanol (Solvent) | - | - | 30 mL |
Step-by-Step Methodology:
-
Dissolve this compound (2.23 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add powdered potassium hydroxide (0.11 g, 2 mmol) to the solution.
-
Heat the mixture to reflux for 8-10 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to a pH of ~6-7 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain the pure product.
Expected Results & Characterization:
-
Appearance: Yellow or light brown solid.
-
Yield: 65-75%.
-
Key Spectroscopic Data:
-
¹H NMR: Characteristic signals in the aromatic region for the fused benzene and quinoline protons, and signals for the aliphatic protons of the cyclohexene ring.
-
Mass Spec (ESI-MS): A clear [M+H]⁺ peak corresponding to the molecular weight of the product.
-
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile precursor for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide showcase its utility in well-established and robust multicomponent reactions, providing efficient access to polyhydroquinolines, xanthenediones, and acridinediones. The inherent reactivity of the dione core, combined with the presence of the chlorophenyl substituent, makes it an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Further exploration could involve using this precursor for the synthesis of other heterocycles like pyrazoles, isoxazoles, and pyrimidines, expanding its application in medicinal chemistry even further[14][15].
References
- 1. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Analytical methods for 5-(4-Chlorophenyl)cyclohexane-1,3-dione characterization
Application Note: AN-2026-01
Subject: Comprehensive Characterization of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Introduction
This compound is a synthetic organic compound with a structural backbone that is of significant interest in medicinal chemistry and drug development. As a derivative of cyclohexane-1,3-dione, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and pharmaceutical development.
This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to unambiguously confirm the structure and purity of the molecule. The validation of these analytical procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.
Analytical Strategy Overview
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This strategy combines spectroscopic techniques for structural elucidation with chromatographic and other methods for purity assessment.
Figure 1: A representative workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required. A key structural feature of β-diketones like this compound is the potential for keto-enol tautomerism, which is readily observable in NMR spectra.
3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Aromatic (H-Ar) | Doublet | ~7.30 | Protons ortho to the chlorine atom on the phenyl ring. |
| Aromatic (H-Ar) | Doublet | ~7.15 | Protons meta to the chlorine atom on the phenyl ring. |
| Methine (H-5) | Multiplet | ~3.50 | Proton at the C-5 position, adjacent to the phenyl ring. |
| Methylene (H-4, H-6) | Multiplet | ~2.80 - 3.00 | Diastereotopic protons on the cyclohexane ring adjacent to the methine. |
| Methylene (H-2) | Singlet/Multiplet | ~2.60 | Protons between the two carbonyl groups. In the enol form, this signal disappears. |
| Enol (C=CH) | Singlet | ~5.50 | Vinylic proton of the enol tautomer, if present. |
| Enol (-OH) | Broad Singlet | ~12.0 | Highly deshielded hydroxyl proton of the enol tautomer, often broad. |
3.1.2 Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.
-
Analysis: Integrate all signals and assign them to the corresponding protons based on their chemical shift, multiplicity, and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.
3.2.1 Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.
-
Analysis:
-
Molecular Formula: C₁₂H₁₁ClO₂
-
Exact Mass (Monoisotopic): 222.0447
-
Expected [M+H]⁺: 223.0520
-
Expected [M+Na]⁺: 245.0340
-
-
Interpretation: The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. It provides complementary information to NMR data.
3.3.1 Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050 | C-H Stretch | Aromatic | Confirms the presence of the phenyl ring. |
| ~2950 | C-H Stretch | Aliphatic | Corresponds to the cyclohexane ring protons. |
| ~1715 & ~1690 | C=O Stretch | β-Diketone | Characteristic strong absorptions for the two carbonyl groups. |
| ~1600, ~1490 | C=C Stretch | Aromatic | Skeletal vibrations of the phenyl ring. |
| ~1100 | C-Cl Stretch | Aryl Halide | Indicates the presence of the chlorine atom on the aromatic ring. |
3.3.2 Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal, then collect the sample spectrum.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Figure 2: Correlation of analytical techniques to the structural features of the target molecule.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase method is suitable for this compound due to its moderate polarity.
**4.1.
Protocol for the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives via a Catalyst-Free Tandem Knoevenagel-Michael Reaction
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-arylcyclohexane-1,3-dione derivatives, specifically focusing on the 4-chlorophenyl substituted analogue. These compounds are valuable scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[1][2] The described methodology employs an environmentally benign, catalyst-free tandem Knoevenagel condensation and Michael addition reaction, offering high efficiency and operational simplicity.[3][4] This guide explains the underlying reaction mechanism, provides a step-by-step procedure, and outlines the necessary characterization techniques, making it an essential resource for researchers in organic synthesis and drug discovery.
Scientific Rationale and Mechanistic Insight
The synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and its related structures is most effectively achieved through a one-pot reaction involving an aromatic aldehyde (4-chlorobenzaldehyde) and cyclohexane-1,3-dione. The reaction proceeds via a well-established tandem sequence: an initial Knoevenagel condensation followed by a conjugate Michael addition.[3][4]
Causality Behind Experimental Choices:
-
Stoichiometry (2:1 Ratio): The protocol utilizes two equivalents of cyclohexane-1,3-dione for every one equivalent of 4-chlorobenzaldehyde. The first equivalent participates in the Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl intermediate (a Knoevenagel adduct). The second equivalent then acts as a nucleophile (a Michael donor) in a 1,4-conjugate addition to this intermediate, forming the final carbon skeleton.[3][4] This tandem approach in a single pot enhances reaction efficiency and atom economy.
-
Catalyst-Free Approach: While various catalysts can promote this reaction, this protocol is designed to be catalyst-free.[3] Methanol, the chosen solvent, can play a dual role by facilitating both the electrophilic and nucleophilic activation needed for the condensation, making the process greener and simplifying purification by eliminating catalyst removal steps.[3][4]
-
Solvent Selection (Methanol): Methanol is an ideal solvent for this reaction. It effectively dissolves the reactants and, upon completion, the product often precipitates out, allowing for easy isolation by simple filtration. Its protic nature can help stabilize intermediates in the reaction pathway.
The overall reaction mechanism is depicted below.
References
The Versatile Scaffold: Application Notes and Protocols for 5-(4-Chlorophenyl)cyclohexane-1,3-dione in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutic agents. The 5-(4-chlorophenyl)cyclohexane-1,3-dione moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Initially recognized for its potent herbicidal properties, this scaffold is gaining increasing attention for its potential in drug discovery programs targeting a range of human diseases, including cancer and bacterial infections.
The unique structural features of this compound, namely the presence of a lipophilic 4-chlorophenyl group and a reactive β-diketone system, provide an excellent foundation for the design of targeted and effective therapeutic candidates. The cyclohexane ring offers a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets, while the dione functionality allows for a variety of chemical transformations to generate diverse libraries of compounds.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, mechanisms of action in different therapeutic areas, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.
Synthetic Pathways: Building the Core Structure
The synthesis of this compound is typically achieved through a Michael addition reaction followed by an intramolecular Claisen condensation (cyclization). This classical approach offers a reliable and scalable method for producing the core scaffold.
A common synthetic route involves the reaction of 4-chlorobenzaldehyde with a malonic ester, such as diethyl malonate, to form a benzylidenemalonate derivative. This intermediate is then reacted with an acetoacetic ester in the presence of a base to yield the desired this compound.[1]
An alternative and efficient one-pot synthesis can be performed starting from 4-chlorobenzaldehyde, ethyl acetoacetate, and Meldrum's acid in the presence of a catalyst.
Below is a detailed protocol for a representative synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Diethyl 2-(4-chlorobenzylidene)malonate.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.
-
To this solution, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used in the next step without further purification.
-
-
Step 2: Michael Addition and Cyclization.
-
In a separate round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to cooled ethanol.
-
To the sodium ethoxide solution, add diethyl acetoacetate (1 equivalent) dropwise at 0°C.
-
To this mixture, add the crude diethyl 2-(4-chlorobenzylidene)malonate from Step 1, dissolved in a minimal amount of absolute ethanol.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
After the reaction is complete, neutralize the mixture with concentrated HCl.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
The crude product from Step 2 is then subjected to hydrolysis and decarboxylation by refluxing with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH) followed by acidic workup.
-
Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Applications in Medicinal Chemistry
Anticancer Activity: Targeting Key Signaling Pathways
The this compound scaffold has been identified as a promising starting point for the development of novel anticancer agents. Derivatives of this core structure have shown inhibitory activity against several key targets in cancer progression, including receptor tyrosine kinases.
One notable target is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis.[2] Several studies have demonstrated that derivatives of cyclohexane-1,3-dione can act as potent inhibitors of c-Met kinase.[2][3]
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility.
Derivatives of this compound can be designed to bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of the receptor and blocking the downstream signaling cascade. This inhibition of c-Met signaling can lead to a reduction in tumor cell proliferation and invasion.
Caption: Inhibition of the c-Met signaling pathway.
This protocol describes a luminescent-based kinase assay to determine the IC₅₀ value of test compounds against c-Met kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[4][5][6][7]
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the dilution series could be 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In the wells of a white assay plate, add 2.5 µL of 2x test compound solution.
-
Add 2.5 µL of 2x enzyme solution (recombinant c-Met kinase in kinase buffer).
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP solution (Poly(Glu,Tyr) and ATP in kinase buffer). The final reaction volume is 10 µL.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell line (e.g., a line known to overexpress c-Met)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antibacterial Activity: A New Frontier
Emerging research suggests that the this compound scaffold can also serve as a basis for the development of novel antibacterial agents. While this area is less explored than the anticancer applications, preliminary studies on related structures have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][11]
The mechanism of antibacterial action for these compounds is not yet fully elucidated but may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][11][12][13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation
The following table summarizes representative biological activity data for compounds derived from or related to the this compound scaffold.
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Cyclohexane-1,3-dione derivative | c-Met Kinase | IC₅₀ | 0.24 - 9.36 nM | [2] |
| Cyclohexane-1,3-dione derivative | NSCLC cell line (H460) | pIC₅₀ | Varies | [3][15] |
| 4-(4-chlorophenyl)cyclohexane derivative | S. aureus | MIC | Varies | [4][11] |
| 4-(4-chlorophenyl)cyclohexane derivative | E. coli | MIC | Varies | [4][11] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While its initial success was in the field of agrochemicals, its potential in medicinal chemistry is becoming increasingly evident. The demonstrated anticancer activity through mechanisms such as c-Met kinase inhibition, along with emerging antibacterial properties, highlights the broad therapeutic applicability of this structural motif.
The synthetic accessibility of the core structure and the potential for diverse chemical modifications make it an attractive starting point for lead optimization campaigns. Future research should focus on elucidating the precise mechanisms of action for its antibacterial effects and expanding the scope of its anticancer activity to other relevant targets. The detailed protocols provided in this guide are intended to facilitate these research endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 13. protocols.io [protocols.io]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-(4-chlorophenyl)cyclohexane-1,3-dione, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document outlines systematic approaches to purification, primarily focusing on recrystallization and silica gel column chromatography. It delves into the rationale behind methodological choices, potential impurities, and analytical techniques for purity verification. The protocols are designed for researchers, scientists, and professionals in drug development, offering a framework for achieving high-purity this compound.
Introduction: The Significance of Purity for this compound
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, purity, and pharmacological properties of the final API. Therefore, robust and reproducible purification methods are essential.
The synthesis of this compound typically involves a Michael addition reaction, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound.[1][2][3] This synthetic route can introduce several types of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. This guide provides the necessary tools to effectively remove these contaminants.
Understanding Potential Impurities
A critical first step in developing a purification strategy is to understand the likely impurities. Given the probable synthesis via a Michael addition, the following impurities should be considered:
-
Unreacted Starting Materials: Such as 4-chlorobenzaldehyde, malonic acid esters, or other precursors.
-
Byproducts of Side Reactions: Including self-condensation products of the starting materials or intermediates.
-
Isomers: Positional isomers or stereoisomers that may have formed during the synthesis.
-
Residual Solvents: Organic solvents used in the reaction and initial work-up.
Purification Strategy: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired high purity. The general workflow for the purification of this compound is depicted below.
Caption: General purification workflow for this compound.
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful and economical method for purifying solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Solvent Selection: A Critical Parameter
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound, which possesses both polar (dione) and non-polar (chlorophenyl) moieties, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.
Table 1: Suggested Solvents and Solvent Systems for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Acetone/Hexane | Acetone is a polar aprotic solvent that can dissolve the dione, while hexane acts as a non-polar anti-solvent. |
| Ethyl Acetate/Heptane | A common and effective mixture for compounds of intermediate polarity. |
| Isopropanol | A slightly less polar alcohol than ethanol that can offer different solubility characteristics. |
| Toluene | An aromatic solvent that may be suitable due to the presence of the chlorophenyl group. |
Protocol for Recrystallization Solvent Screening
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed.
-
Heat the test tube in a sand bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
Detailed Recrystallization Protocol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (or the solvent in which the compound is more soluble in a binary system) in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.
Column Chromatography: For High-Purity Requirements
When recrystallization does not provide the desired level of purity, silica gel column chromatography is the method of choice.[5][6] This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) while being carried by a mobile phase (solvent).
Principles of Separation
Silica gel is a polar stationary phase. Therefore, non-polar compounds will travel through the column more quickly, while polar compounds will be retained more strongly and elute later. The polarity of the mobile phase is crucial; a more polar mobile phase will move all compounds through the column faster.
Mobile Phase Selection
A solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate will generally work well for column chromatography. The ideal retardation factor (Rf) for the desired compound on a TLC plate is typically between 0.25 and 0.35.
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Mobile Phase System (v/v) | Polarity | Comments |
| Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | A very common and effective system for a wide range of compounds. The ratio can be adjusted to achieve the desired separation. |
| Dichloromethane:Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful for more polar compounds. |
| Toluene:Acetone (e.g., 9:1 to 7:3) | Medium | Can provide different selectivity compared to ester/alkane systems. |
Detailed Column Chromatography Protocol
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase to be used.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Step-by-step workflow for column chromatography purification.
Purity Assessment
After each purification step, it is crucial to assess the purity of the this compound.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of a reaction and the purity of column chromatography fractions. A single spot on the TLC plate is indicative of a pure compound.
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, HPLC is the preferred method. A reverse-phase HPLC method, similar to that used for the analogous 1-(4-chlorophenyl)cyclohexanecarboxylic acid, would be a suitable starting point for method development.[7]
Table 3: Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic or phosphoric acid) |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm). |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The NMR spectrum of the purified compound should be clean, with sharp signals corresponding to the expected structure and an absence of impurity peaks. The ¹H NMR spectrum of a similar compound, 5-phenylcyclohexane-1,3-dione, can be used as a reference for expected chemical shifts.[8]
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of various pharmaceutical compounds. This guide has provided a systematic approach, combining recrystallization and column chromatography, to achieve this goal. By understanding the potential impurities and applying the detailed protocols herein, researchers can confidently obtain high-quality material for their drug development endeavors. The importance of in-process purity checks using techniques like TLC and final purity verification by HPLC and NMR cannot be overstated for ensuring the integrity of the final product.
References
- 1. Michael Addition [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR [m.chemicalbook.com]
Application Note: Structural Elucidation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione using NMR and Mass Spectrometry
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Abstract
This application note provides a comprehensive guide to the structural analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various bioactive molecules.[1][2] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is detailed. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, alongside methodologies for electrospray ionization (ESI) mass spectrometry. The causality behind experimental choices is explained to provide researchers with a robust framework for the unambiguous structural confirmation of this and similar small molecules.
Introduction
This compound is a carbocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] Its structural backbone is a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unequivocal structural characterization is a critical prerequisite for its use in further synthetic steps and for understanding its structure-activity relationships.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind the chosen analytical strategies. We will demonstrate how the synergistic use of advanced NMR and mass spectrometry techniques provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity. A critical aspect of analyzing 1,3-dicarbonyl compounds is understanding their potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the diketo form and one or more enol forms.[5][6] This phenomenon significantly influences the compound's spectroscopic signature and reactivity.
Materials and Methods
Sample Preparation
-
NMR Spectroscopy: A sample of this compound (Purity: 97%) was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 10 mg/mL.[7] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.
-
Mass Spectrometry: The sample was dissolved in HPLC-grade methanol to a concentration of 1 mg/mL. The solution was then further diluted with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL for analysis.
Instrumentation
-
NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
Mass Spectrometry: High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[9] For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential for complete assignment of all proton and carbon signals.
Keto-Enol Tautomerism
Cyclohexane-1,3-diones are known to exist in equilibrium between their diketo and enol tautomers.[10][11] The enol form is often stabilized by intermolecular hydrogen bonding.[5] The NMR spectra will reflect this equilibrium, potentially showing two sets of signals corresponding to the two forms. The ratio of these forms can be determined by integrating the respective signals in the ¹H NMR spectrum.[12]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Protocol:
-
Acquire a standard ¹H NMR spectrum with 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Interpretation: The spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the cyclohexane ring. The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show more complex multiplets due to the protons on the cyclohexane-1,3-dione ring. The presence of the enol form would be indicated by a vinyl proton signal and a broad signal for the hydroxyl proton.[12]
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum with 1024 scans.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Process the data with a line broadening of 1.0 Hz.
Interpretation: The ¹³C spectrum will show signals for the aromatic carbons and the aliphatic carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons will be absent in both DEPT spectra but present in the main ¹³C spectrum.
2D NMR Spectroscopy
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.[13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] It is invaluable for tracing the proton networks within the cyclohexane ring and confirming the substitution pattern of the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[15] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds.[16] This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the chlorophenyl ring to the cyclohexane-1,3-dione moiety.
Protocol for 2D NMR:
-
Set up COSY, HSQC, and HMBC experiments using standard instrument parameters.
-
Optimize the spectral width in both dimensions to ensure all correlations are observed.
-
Process the 2D data using appropriate window functions.
Data Summary:
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.3 | d | 2H | H-2', H-6' |
| Aromatic | ~7.1 | d | 2H | H-3', H-5' |
| Aliphatic | ~3.5 | m | 1H | H-5 |
| Aliphatic | ~2.7 | m | 2H | H-4ax, H-6ax |
| Aliphatic | ~2.5 | m | 2H | H-4eq, H-6eq |
| Aliphatic | ~2.4 | s | 2H | H-2 |
| ¹³C NMR (CDCl₃) | δ (ppm) | DEPT | Assignment |
| Carbonyl | ~203 | C | C-1, C-3 |
| Aromatic | ~140 | C | C-1' |
| Aromatic | ~134 | C | C-4' |
| Aromatic | ~129 | CH | C-3', C-5' |
| Aromatic | ~128 | CH | C-2', C-6' |
| Aliphatic | ~50 | CH₂ | C-2 |
| Aliphatic | ~45 | CH₂ | C-4, C-6 |
| Aliphatic | ~40 | CH | C-5 |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Mass Spectrometry Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound.[17] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.[18][19]
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use a reference compound for internal mass calibration to ensure high mass accuracy.
Interpretation: The molecular formula of this compound is C₁₂H₁₁ClO₂.[20] The expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The HRMS data should show a measured mass that is within 5 ppm of the calculated mass.[8] A key feature to look for is the characteristic isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[21] Therefore, the mass spectrum should show two peaks for the molecular ion, separated by approximately 2 Da, with the peak for the ³⁵Cl-containing ion being about three times more intense than the peak for the ³⁷Cl-containing ion.
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| [C₁₂H₁₁³⁵ClO₂ + H]⁺ | 223.0520 | 223.0523 | 1.3 |
| [C₁₂H₁₁³⁷ClO₂ + H]⁺ | 225.0490 | 225.0494 | 1.8 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. This provides additional structural information.[22]
Protocol:
-
Perform a product ion scan on the [M+H]⁺ ion.
-
Vary the collision energy to observe different fragmentation pathways.
Expected Fragmentation: The fragmentation of this compound is likely to involve cleavages of the cyclohexane ring and loss of the chlorophenyl group. The presence of the chlorine atom can be a useful marker in the fragment ions.[23][24]
Conclusion
The combined application of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a powerful and self-validating methodology for the complete structural elucidation of this compound. The NMR data confirms the carbon-hydrogen framework and the connectivity of the atoms, while HRMS provides the exact molecular formula and characteristic isotopic patterns that confirm the presence of chlorine. This comprehensive analytical approach ensures the identity and purity of this important synthetic intermediate, which is crucial for its application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 4. ihbt.res.in [ihbt.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound [oakwoodchemical.com]
- 8. longdom.org [longdom.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. measurlabs.com [measurlabs.com]
- 20. scbt.com [scbt.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a tandem Knoevenagel condensation followed by a Michael addition reaction between 4-chlorobenzaldehyde and cyclohexane-1,3-dione. This cascade reaction is an efficient method for forming the carbon-carbon bonds necessary to construct the desired product. Recent studies have demonstrated that this reaction can proceed with high efficiency in methanol at room temperature without the need for a catalyst[1][2].
This guide will focus on the catalyst-free methodology, as it offers a simplified and environmentally friendly approach. However, we will also address the potential use of catalysts in the FAQ section.
Reaction Mechanism
The overall transformation involves two key steps:
-
Knoevenagel Condensation: The enol form of cyclohexane-1,3-dione reacts with 4-chlorobenzaldehyde to form a 2-(4-chlorobenzylidene)cyclohexane-1,3-dione intermediate. This step involves the formation of a carbon-carbon double bond and the elimination of a water molecule.
-
Michael Addition: A second molecule of cyclohexane-1,3-dione acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (the Knoevenagel product). This 1,4-conjugate addition forms the final this compound product[3][4].
reagents [label="4-Chlorobenzaldehyde +\nCyclohexane-1,3-dione"]; knoevenagel [label="Knoevenagel Intermediate\n(2-(4-chlorobenzylidene)cyclohexane-1,3-dione)"]; michael_reactant [label="+ Cyclohexane-1,3-dione"]; product [label="this compound", fillcolor="#34A853"];
reagents -> knoevenagel [label=" Knoevenagel\nCondensation "]; knoevenagel -> michael_reactant [style=invis]; knoevenagel -> product [label=" Michael\nAddition "]; }
Caption: Reaction mechanism for the synthesis of this compound.Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the possible causes and solutions?
Answer:
Low or no conversion can be attributed to several factors, from reagent quality to reaction conditions.
-
Reagent Quality:
-
Cyclohexane-1,3-dione: This compound exists predominantly in its enol form[5]. Ensure it is of high purity and has been stored correctly, as degradation can affect its reactivity.
-
4-Chlorobenzaldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use freshly purified or commercially available high-purity aldehyde. Check for the presence of 4-chlorobenzoic acid by TLC or NMR.
-
Solvent: Ensure you are using anhydrous methanol. The presence of excess water can hinder the reaction.
-
-
Reaction Conditions:
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes initiate a sluggish reaction. However, be aware that higher temperatures may promote side reactions.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Reaction Time: The reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.
-
-
Troubleshooting Steps:
| Potential Cause | Verification | Solution |
| Poor reagent quality | Check purity by TLC, NMR, or melting point. | Use fresh, high-purity reagents. Purify starting materials if necessary. |
| Insufficient reaction time | Monitor reaction progress by TLC. | Extend the reaction time, continuing to monitor until completion. |
| Non-optimal temperature | Reaction is sluggish at room temperature. | Gently warm the reaction mixture (40-50 °C) and monitor by TLC. |
| Inadequate mixing | Visible solids or inhomogeneous mixture. | Increase the stirring rate. |
Question 2: The main product of my reaction is the Knoevenagel intermediate, not the final Michael adduct. How can I drive the reaction to completion?
Answer:
Formation of the Knoevenagel product, 2-(4-chlorobenzylidene)cyclohexane-1,3-dione, indicates that the first step of the cascade is successful, but the subsequent Michael addition is slow or has not occurred.
-
Stoichiometry: The Michael addition requires a second equivalent of cyclohexane-1,3-dione. Ensure you are using a 2:1 molar ratio of cyclohexane-1,3-dione to 4-chlorobenzaldehyde as reported in optimized procedures[1][2].
-
Reaction Time and Temperature: The Michael addition can be slower than the initial Knoevenagel condensation.
-
Extend the reaction time: Continue to stir the reaction at room temperature for a longer period (up to 24 hours), monitoring by TLC for the disappearance of the Knoevenagel intermediate and the appearance of the final product.
-
Increase the temperature: Gently heating the reaction mixture can promote the Michael addition.
-
-
Catalyst Addition: While a catalyst is not strictly necessary, a mild base can be added to facilitate the formation of the enolate from cyclohexane-1,3-dione, which is the active nucleophile in the Michael addition.
-
Consider adding a catalytic amount of a weak base like triethylamine or piperidine. However, be cautious as this can also increase the rate of side reactions.
-
start [label="Low Yield of\nMichael Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Check TLC for\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; check_knoevenagel [label="Check TLC for\nKnoevenagel Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; low_conversion [label="Low Conversion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; knoevenagel_major [label="Knoevenagel is\nMajor Product", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Verify Reagent Quality\n& Purity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Increase Reaction Time\nor Gently Heat", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Verify 2:1 Stoichiometry\n(Dione:Aldehyde)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Consider Catalytic\nWeak Base", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sm; start -> check_knoevenagel; check_sm -> low_conversion; check_knoevenagel -> knoevenagel_major; low_conversion -> solution1; low_conversion -> solution2; knoevenagel_major -> solution2; knoevenagel_major -> solution3; knoevenagel_major -> solution4; solution1 -> end; solution2 -> end; solution3 -> end; solution4 -> end; }
Caption: A troubleshooting workflow for low yield in the synthesis.Question 3: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer:
Side products can arise from self-condensation or alternative reaction pathways.
-
Self-Condensation of Cyclohexane-1,3-dione: In the presence of a base or at elevated temperatures, cyclohexane-1,3-dione can undergo self-condensation. This can be minimized by maintaining a neutral pH (if not using a catalyst) and avoiding excessive heat.
-
Formation of Xanthene Derivatives: In some cases, the Knoevenagel intermediate can react with another molecule of the dione and cyclize to form a xanthene derivative. This is more common under acidic conditions or at higher temperatures.
-
Minimization Strategies:
-
Control Temperature: Maintain the reaction at room temperature as recommended for the catalyst-free method.
-
Control Stoichiometry: Use the precise 2:1 molar ratio of dione to aldehyde. An excess of the aldehyde can lead to other byproducts.
-
Purification: Most side products can be removed by recrystallization or column chromatography. Methanol is often a suitable solvent for recrystallization[1][2].
-
Question 4: I am having difficulty purifying the final product. What are the recommended procedures?
Answer:
Purification of this compound is typically straightforward.
-
Work-up: After the reaction is complete (as determined by TLC), the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.
-
Recrystallization: This is often the most effective method for purification. Methanol has been reported as a good solvent for recrystallization of this and similar compounds[1][2]. Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this reaction?
A1: While many similar reactions in the literature utilize catalysts (such as piperidine, triethylamine, or solid-supported acids/bases), recent findings indicate that the reaction between cyclohexane-1,3-dione and 4-chlorobenzaldehyde can proceed in high yield in methanol at room temperature without a catalyst[1][2]. A catalyst-free approach is often preferred for its simplicity, reduced cost, and easier purification. However, if you are experiencing very slow reaction rates, a catalytic amount of a mild base may be beneficial.
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Protic solvents like methanol are particularly effective for this reaction, as they can facilitate proton transfer steps in the mechanism. Methanol has been shown to give excellent yields for this specific synthesis[1][2].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, the Knoevenagel intermediate, and the final product. The spots can be visualized under UV light.
Q4: What are the expected spectral data for the final product?
A4: While specific data for this compound should be confirmed experimentally, related structures show characteristic signals. For 1H NMR, you would expect to see signals for the aromatic protons, the methine proton at the 5-position, and the methylene protons of the cyclohexane ring. In the IR spectrum, characteristic peaks for the carbonyl groups (C=O) and the aromatic ring would be present.
Experimental Protocol: Catalyst-Free Synthesis of this compound
This protocol is adapted from the literature for the synthesis of related compounds[1][2].
Materials:
-
Cyclohexane-1,3-dione (2.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (2.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from methanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions and optimization challenges commonly encountered during the synthesis of this valuable chemical intermediate.
The primary synthetic route to this compound involves a base-catalyzed Michael addition of cyclohexane-1,3-dione to an appropriate α,β-unsaturated ketone, namely 1-(4-chlorophenyl)-2-propen-1-one (4-chlorochalcone). While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact yield and purity. This guide will help you diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to rectify the problems.
Q1: My reaction yield is very low, and I'm recovering a significant amount of my starting materials (cyclohexane-1,3-dione and 4-chlorochalcone). What is the likely cause?
A1: Low conversion with recovery of starting materials typically points to three main issues: insufficient catalyst activity, suboptimal reaction conditions leading to a stalled reaction, or the occurrence of a retro-Michael reaction.
-
Catalyst Inactivation/Insufficient Amount: The base catalyst (e.g., NaOH, KOH, or an amine) is crucial for deprotonating the cyclohexane-1,3-dione to form the nucleophilic enolate. If the catalyst is old, has been improperly stored (e.g., carbonate formation in hydroxides), or is used in insufficient molar equivalents, the enolate concentration will be too low for the reaction to proceed efficiently.
-
Suboptimal Temperature: The Michael addition has a specific activation energy. Running the reaction at too low a temperature can result in an impractically slow reaction rate.[1] Conversely, excessively high temperatures can promote side reactions or the retro-Michael reaction.
-
Retro-Michael Reaction: The Michael addition is a reversible equilibrium.[2] If the formed Michael adduct is not thermodynamically favored under the chosen conditions, it can revert to the starting materials. This is often exacerbated by high temperatures or inappropriate pH adjustments during workup.
Troubleshooting Protocol:
-
Verify Catalyst Potency: Use a fresh, verified batch of the base catalyst. If using sodium hydroxide, consider titrating it to confirm its molarity.
-
Optimize Temperature: Screen a range of temperatures. Start at room temperature and incrementally increase it (e.g., to 40-50 °C), monitoring the reaction progress by TLC or LC-MS.
-
Control Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the cyclohexane-1,3-dione may be used to ensure the more valuable chalcone is fully consumed.
-
Isolate Product Promptly: Once the reaction reaches completion, proceed with the workup without delay to minimize the risk of product degradation or reversion.
Below is a troubleshooting workflow to address low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My analytical data (NMR, MS) shows a major byproduct with a mass corresponding to a dimer of cyclohexane-1,3-dione. What is this and how can I prevent it?
A2: This is a classic side reaction: the base-catalyzed self-condensation of cyclohexane-1,3-dione . One molecule acts as a nucleophile (enolate) and attacks the carbonyl carbon of a second molecule in an aldol-type reaction. Subsequent dehydration leads to a condensed, α,β-unsaturated ketone product.[3][4] This side reaction is highly competitive, especially if the chalcone is not reactive enough or if its addition is slow.
Key Factors Promoting Self-Condensation:
-
Strong Bases: Strong bases like NaOH or KOH significantly increase the enolate concentration, accelerating the self-condensation pathway.[1]
-
High Temperature: Elevated temperatures provide the activation energy for both the desired Michael addition and the undesired self-condensation.[1]
-
Slow Chalcone Addition: If the 4-chlorochalcone is added too slowly or is not sufficiently soluble, the dione enolate will react with itself before it can react with the chalcone.
Prevention Strategies:
-
Choice of Base: Switch to a milder base. Catalysts like triethylamine (TEA) or piperidine can be effective in promoting the Michael addition while minimizing the more demanding aldol condensation.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at room temperature or even 0 °C is often recommended.[1]
-
Order of Addition: Add the base catalyst slowly to a mixture of the cyclohexane-1,3-dione and the 4-chlorochalcone. This ensures that the chalcone is present as soon as the enolate is generated, maximizing the chance for the desired reaction.
Caption: Self-condensation of cyclohexane-1,3-dione.
Q3: The reaction mixture has become a thick, unworkable sludge or polymer. What caused this?
A3: The formation of a polymer or sludge is almost always due to the polymerization of the Michael acceptor, 4-chlorochalcone. α,β-Unsaturated ketones are susceptible to anionic polymerization, which can be initiated by the same strong bases used to catalyze the Michael addition.[2]
Mitigation Strategies:
-
Use a Weaker Base: As with self-condensation, strong bases are a primary culprit. Switching to an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base can prevent polymerization.
-
Maintain Lower Temperatures: Polymerization often has a higher activation energy than the Michael addition. Keeping the reaction cool (0 °C to room temperature) can dramatically reduce this side reaction.
-
Control Reactant Concentrations: High concentrations of the chalcone can favor polymerization. Ensure good stirring and consider adding the chalcone solution portion-wise to keep its instantaneous concentration low.
-
Exclude Air/Oxygen: For some sensitive substrates, radical polymerization can be initiated by oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction proceeds via a conjugate addition, specifically a Michael Addition. The mechanism involves three key steps:
-
Enolate Formation: A base removes an acidic proton from the C4 position of cyclohexane-1,3-dione, creating a resonance-stabilized enolate ion. This enolate is the active nucleophile.[5]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system of the 4-chlorochalcone. This is a 1,4-addition that breaks the carbon-carbon double bond and forms a new carbon-carbon single bond.
-
Protonation: The resulting intermediate enolate is protonated by the solvent or during aqueous workup to yield the final this compound product.
Caption: Mechanism of Michael addition for product synthesis.
Q2: What are the most critical reaction parameters to control for a successful synthesis?
A2: Achieving high yield and purity hinges on the careful control of several interconnected parameters. The table below summarizes the key factors and their impact.
| Parameter | Recommended Range/Condition | Impact of Deviation |
| Base Catalyst | Mild bases (e.g., K₂CO₃, TEA) or stoichiometric strong base (e.g., NaOEt) | Too Strong: Promotes self-condensation and polymerization. Too Weak: Results in low or no conversion. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or protic (e.g., Ethanol) | Must fully dissolve reactants. Protic solvents can participate in proton transfer. Aprotic solvents can accelerate reactions involving anionic nucleophiles. |
| Temperature | 0 °C to 50 °C | Too High: Encourages retro-Michael reaction, self-condensation, and polymerization. Too Low: Leads to very slow reaction rates. |
| Stoichiometry | 1.0 to 1.2 equivalents of dione per 1.0 equivalent of chalcone | Excess Chalcone: Can lead to double addition products. Excess Dione: Can increase the rate of self-condensation. |
| Reaction Time | 2 - 24 hours (Monitor by TLC/LC-MS) | Too Short: Incomplete reaction. Too Long: Can lead to the formation of degradation byproducts.[1] |
Q3: What is the best method to purify the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most efficient method for purification on a large scale, provided a suitable solvent system can be found. Given the product's structure, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are good starting points. Recrystallization is excellent for removing minor impurities and achieving high crystalline purity.
-
Column Chromatography: If recrystallization fails to remove closely related byproducts (like the self-condensation product), silica gel column chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will be effective. While highly effective, it is more time-consuming and solvent-intensive than recrystallization.
References
Purification challenges of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the dedicated technical support guide for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The purification of this compound, while generally straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to help you navigate these challenges effectively.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various biologically active molecules and herbicides.[1] Its synthesis, often involving a Michael addition followed by a Dieckmann or related cyclization, can generate a profile of structurally similar impurities.[2] These include unreacted starting materials, acyclic intermediates, and products of self-condensation. The primary challenge lies in efficiently separating the desired dione from these closely related compounds. Furthermore, the compound's tautomeric nature—existing as both a dione and an enol—can influence its solubility and chromatographic behavior.[3] This guide will equip you with the knowledge to anticipate and resolve these issues.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a sticky, yellowish oil or gum instead of a solid. What went wrong?
A1: This is a common issue often indicative of significant impurities that are depressing the melting point of your product.
-
Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., toluene, DMF) may be trapped in the product.
-
Solution: Ensure the product is dried under high vacuum for an extended period (4-12 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable.
-
-
Probable Cause 2: Unreacted Starting Materials or Acyclic Intermediates. The precursors to the cyclized dione are often oils or low-melting solids. Their presence, even in small amounts, can prevent crystallization.
-
Diagnostic Step: Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) and compare it against your starting materials. An elongated or multiple-spot profile confirms the presence of impurities.
-
Solution: An initial purification by flash column chromatography is the most effective solution before attempting crystallization. (See Detailed Protocols section).
-
-
Probable Cause 3: Incomplete Cyclization. The reaction may not have gone to completion, leaving acyclic keto-ester intermediates.
-
Solution: Before work-up, ensure the reaction has been driven to completion by monitoring via TLC or LC-MS. If the reaction has stalled, extending the reaction time or adding a fresh portion of base might be necessary.
-
Q2: I performed a recrystallization, but the yield is extremely low. How can I improve it?
A2: Poor recrystallization yield typically points to an issue with solvent selection or the initial purity of the crude material.
-
Probable Cause 1: Suboptimal Solvent Choice. The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but have very poor solubility when cold. For a moderately polar compound like this compound, consider mixed solvent systems. For example, dissolve the crude product in a minimal amount of hot ethyl acetate or acetone, and then slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. A patent for a related compound suggests ethanol could be a suitable solvent.[2]
-
-
Probable Cause 2: Product Lost to the Mother Liquor. A significant amount of your product may remain dissolved in the cold solvent.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. After filtering the initial crop of crystals, concentrate the mother liquor by about 50% and cool again to obtain a second crop. Be aware that the second crop will likely be less pure than the first.
-
-
Probable Cause 3: Crude Material is Too Impure. If the purity of the crude product is below 85-90%, recrystallization is often inefficient. Impurities can inhibit crystal lattice formation.
-
Solution: "Pre-purify" the crude material using a silica gel plug filtration. Dissolve the crude product in a minimal amount of dichloromethane, pass it through a short column (plug) of silica gel, and elute with a slightly more polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This removes highly polar and non-polar impurities, providing an enriched material that is much more amenable to recrystallization.
-
Q3: My compound co-elutes with an impurity during column chromatography. How can I achieve better separation?
A3: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve.
-
Probable Cause 1: Incorrect Eluent Polarity. The solvent system may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in broad, overlapping bands.
-
Solution: Systematically optimize your eluent system using TLC. Test various ratios of a non-polar solvent (Hexane, Heptane) and a polar solvent (Ethyl Acetate, Diethyl Ether). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.
-
-
Probable Cause 2: Column Overloading. Applying too much crude material to the column relative to the amount of stationary phase will inevitably lead to poor separation.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and up to 100:1 for very challenging ones.
-
-
Probable Cause 3: Tautomerization on Silica. The slightly acidic nature of standard silica gel can sometimes cause band broadening or streaking for compounds like 1,3-diones that can enolize.
-
Solution: If you observe significant tailing, consider deactivating the silica gel by adding 0.5-1% triethylamine to your eluent system. This neutralizes the acidic sites on the silica surface and often results in sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound? A: While the exact melting point can vary slightly, analogous compounds like 5-(4-Fluorophenyl)-1,3-cyclohexane-dione have a reported melting point of 186-189 °C.[4][5] Therefore, a sharp melting point in this range is a good indicator of high purity for the 4-chloro derivative. A broad melting range suggests the presence of impurities.
Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.
-
¹H NMR: Provides definitive structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Quantitative NMR (qNMR) can be used for precise purity determination against a standard.[6]
-
LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the product.[7] A single peak in the chromatogram (at multiple wavelengths) is a strong indicator of purity.
-
TLC: A quick and easy way to qualitatively assess purity. A single spot in multiple solvent systems suggests high purity.
Q: How should I store the purified compound? A: this compound is a relatively stable solid. Store it in a well-sealed container at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q: Can this compound exist in different tautomeric forms? How does this affect purification? A: Yes, like other 1,3-dicarbonyl compounds, it exists in equilibrium between the diketo form and the enol form.[3] In solution, the enol form is often predominant. This is important to remember during NMR analysis, as you will see characteristic signals for both tautomers. During chromatography, this equilibrium can sometimes cause band broadening. As mentioned in the troubleshooting guide, adding a small amount of a weak base like triethylamine to the eluent can sometimes sharpen the elution profile.
Data & Protocols
Table 1: Potential Impurities & Identification
| Impurity Name | Potential Origin | Distinguishing Analytical Feature | Recommended Removal Method |
| 4-Chlorobenzaldehyde | Unreacted Starting Material | Aldehyde proton (~9.9-10.1 ppm) in ¹H NMR. | Column Chromatography |
| Diethyl Malonate | Unreacted Starting Material | Characteristic triplet/quartet pattern in ¹H NMR. | Aqueous work-up; Column Chromatography |
| Acyclic Michael Adduct | Incomplete Cyclization | Absence of certain cyclic methylene protons in ¹H NMR; different mass in MS. | Column Chromatography |
| Self-condensation Products | Side Reaction | Higher molecular weight peaks in LC-MS. | Column Chromatography; Recrystallization |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
References
- 1. ihbt.res.in [ihbt.res.in]
- 2. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. 5-(4-氟苯基)-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-(4-氟苯基)-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Syntheses of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for the synthesis and optimization of 5-(4-chlorophenyl)cyclohexane-1,3-dione and its derivatives. These scaffolds are crucial intermediates in the development of novel therapeutics, herbicides, and other bioactive molecules.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during synthesis, providing expert insights, troubleshooting solutions, and validated protocols.
The primary synthetic route to this class of molecules involves a base-catalyzed condensation reaction, typically a Michael addition followed by an intramolecular cyclization. While robust, this transformation is sensitive to a variety of parameters that can impact yield, purity, and scalability. This document provides a structured approach to identifying and solving these common issues.
General Synthesis Workflow
The diagram below illustrates the typical sequence for synthesizing 5-arylcyclohexane-1,3-dione derivatives. The process begins with the selection of appropriate starting materials and catalysts, proceeds through the core condensation reaction, and concludes with product workup and purification.
Caption: High-level workflow for the synthesis of this compound derivatives.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?
Low conversion is a frequent problem that can often be traced back to four key areas: catalyst activity, reaction equilibrium, temperature, or reagent quality.
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Probable Cause A: Inappropriate Catalyst Choice or Concentration. The choice of base is critical. A base that is too weak may not generate the required enolate concentration, while an overly strong base can promote unwanted side reactions.[4]
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Solution: For reactions like the Knoevenagel condensation, which can be part of the pathway, weak bases like piperidine or pyridine are often preferred.[4][5] For Michael additions involving less acidic methylene compounds, a stronger base like sodium ethoxide or sodium hydride (NaH) might be necessary.[1] If using a strong base, ensure it is fresh and handled under anhydrous conditions. Also, consider that the cyclohexane-1,3-dione starting material can act as a buffer, potentially requiring higher catalyst loading than expected.[6] Interestingly, studies have shown that minimizing the loading of the 1,3-dione can sometimes reduce the required catalyst amount by hundreds of folds and lead to higher yields.[6]
-
-
Probable Cause B: Unfavorable Reaction Equilibrium. Many condensation reactions, including the Knoevenagel and related cyclizations, produce water as a byproduct.[4] The accumulation of water can inhibit the catalyst or lead to reversible reactions, preventing the reaction from reaching completion.
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Solution: If water is a byproduct, remove it as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4] Alternatively, adding molecular sieves to the reaction mixture can sequester water.
-
-
Probable Cause C: Sub-optimal Reaction Temperature. While many condensations proceed at room temperature, some substrate combinations require thermal energy to overcome the activation barrier.[4]
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Probable Cause D: Reagent or Solvent Purity. Strong bases like NaH react violently with water. Any moisture in your reagents or solvent will consume the base and inhibit the reaction.
-
Solution: Always use freshly distilled or anhydrous grade solvents. Ensure your starting aldehyde is pure and free from the corresponding carboxylic acid, which would neutralize the basic catalyst.
-
Caption: Troubleshooting flowchart for addressing low product yield.
Question 2: My reaction produces a complex mixture of side products. How can I improve selectivity?
The formation of impurities often results from the high reactivity of the intermediates. The key is to control the reaction conditions to favor the desired pathway.
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Probable Cause A: Self-Condensation of Starting Materials. Using a base that is too strong or a temperature that is too high can cause the aldehyde or the active methylene compound to react with itself.[4]
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Solution: Switch to a weaker base (e.g., from NaH to piperidine).[4] Alternatively, control the rate of reaction by adding the base or one of the reactants slowly at a lower temperature to prevent its concentration from building up.
-
-
Probable Cause B: Competing Reaction Pathways. Depending on the substrates, different reaction types can compete. For instance, a Knoevenagel condensation might occur instead of the desired Michael addition.
-
Solution: Solvent polarity can significantly influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile have been shown to give high conversions and selectivities in some cases.[4] Experiment with different solvent systems (e.g., protic vs. aprotic, polar vs. nonpolar) to find the optimal conditions for your specific substrates.
-
Question 3: I'm having difficulty purifying the final product. It either oils out or is hard to crystallize. What should I do?
Purification can be challenging, especially if minor impurities inhibit crystallization.
-
Probable Cause A: Residual Impurities. Even small amounts of unreacted starting materials or side products can prevent your desired compound from crystallizing.
-
Solution: First, ensure the workup was effective. An acidic wash can remove basic catalysts, while a bicarbonate wash can remove acidic byproducts. If direct crystallization fails, column chromatography is the most reliable method to obtain a highly pure product.[7] Use TLC to determine an appropriate solvent system (e.g., petroleum ether/ethyl acetate) for the separation.[8]
-
-
Probable Cause B: Incorrect Crystallization Solvent. The choice of solvent is crucial for successful recrystallization.
-
Solution: Test a range of solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for these types of molecules include ethanol, acetone, or mixtures like ethyl acetate/hexane.[9] If the product oils out, try adding the anti-solvent more slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
The reaction typically proceeds through a tandem Michael addition-intramolecular condensation sequence. The mechanism involves three key steps:
-
Enolate Formation: A base removes an acidic α-proton from the active methylene compound (e.g., dimedone) to form a resonance-stabilized enolate.
-
Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated intermediate (formed in situ from 4-chlorobenzaldehyde and another equivalent of the active methylene compound) or a related Michael acceptor. This forms a new carbon-carbon bond.
-
Cyclization/Condensation: An intramolecular reaction, often a Claisen or Aldol-type condensation followed by dehydration, forms the final six-membered ring structure.
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture alongside your starting materials on a silica gel plate. A new spot corresponding to the product should appear as the starting material spots diminish. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the key spectroscopic signatures to confirm the structure of my product?
-
¹H NMR: Look for signals corresponding to the aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7.0-7.5 ppm region), as well as signals for the aliphatic protons on the cyclohexane ring. The methine proton at the 5-position will be a key signal.
-
¹³C NMR: Expect to see signals for the two carbonyl carbons (typically >190 ppm), aromatic carbons, and aliphatic carbons of the cyclohexane ring.
-
FT-IR: A strong absorption band for the C=O (carbonyl) groups will be prominent, usually in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₁ClO₂, MW: 222.67 g/mol ).[10] The isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a definitive indicator.
Validated Experimental Protocol
This protocol provides a representative method for the synthesis of a 5-aryl-cyclohexane-1,3-dione derivative. It should be used as a starting point for optimization.
Synthesis of 2,2'-((4-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
This protocol is adapted from literature procedures for similar Knoevenagel-Michael reactions.[11]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylcyclohexane-1,3-dione (dimedone) (2.80 g, 20 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Solvent and Catalyst: Add 30 mL of ethanol to the flask, followed by a catalytic amount of piperidine (0.1 mL, ~1 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot has disappeared (typically 2-4 hours).
-
Workup: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
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Purification: The crude product is often pure enough for many applications. For higher purity, recrystallize the solid from hot ethanol.
-
Drying: Dry the purified product in a vacuum oven to yield the final compound as a white or off-white solid.
Key Reaction Parameter Summary
| Parameter | Common Options | Rationale & Expert Insight |
| Active Methylene Cmpd. | Dimedone, Cyclohexane-1,3-dione, Diethyl malonate | Dimedone is highly reactive. Using esters like diethyl malonate requires a stronger base and subsequent hydrolysis/decarboxylation steps. |
| Aldehyde | 4-Chlorobenzaldehyde | Ensure high purity; oxidation to the acid will inhibit the reaction. |
| Catalyst | Piperidine, Pyridine, NaOEt, NaH, L-proline | Weak bases like piperidine are excellent for Knoevenagel-type condensations.[4] Strong bases (NaH) are needed for less acidic C-H bonds but increase the risk of side reactions.[1] |
| Solvent | Ethanol, Toluene, DMF, Water, Solvent-free | Ethanol is a common protic solvent.[7] Toluene is used for azeotropic water removal.[4] Water can be a green solvent option for certain catalysts.[4] |
| Temperature | Room Temperature to Reflux | Start at room temperature. Increase heat only if the reaction is sluggish, as higher temperatures can promote side product formation.[4] |
| Stoichiometry | 2:1 (Dione:Aldehyde) | This ratio is common for forming the bis-adduct structure. For the direct 5-substituted product, a 1:1 ratio with different precursors is used. |
References
- 1. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound [oakwoodchemical.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: A Guide to the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome, researchers and drug development professionals. The synthesis of 5-arylcyclohexane-1,3-diones is a foundational process in medicinal chemistry, serving as a gateway to numerous pharmacologically active molecules, including herbicides and novel therapeutics.[1][2] The target molecule, 5-(4-Chlorophenyl)cyclohexane-1,3-dione, is typically synthesized via a Michael addition reaction followed by an intramolecular cyclization. While elegant, this pathway is not without its challenges. Low yields, persistent impurities, and difficult purifications are common hurdles.
This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the "why" behind the "how." We will dissect the common issues encountered during this synthesis, providing actionable troubleshooting steps and scientifically grounded explanations to empower you to optimize your experimental outcomes.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses the most pressing issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?
Low yields in this synthesis typically stem from one of three areas: incomplete conversion of starting materials, competing side reactions, or product loss during workup and purification.
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Incomplete Reaction: The crucial carbon-carbon bond-forming step is the Michael addition, which can be reversible (a retro-Michael reaction).[3] Ensure your reaction has proceeded to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting chalcone. If the reaction stalls, consider adjusting the base, solvent, or temperature. Stronger, non-nucleophilic bases can sometimes drive the initial deprotonation more effectively, but they can also promote side reactions.
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Competing Side Reactions: The most common side reaction is the self-condensation of your Michael donor (e.g., diethyl malonate) or the chalcone itself. Under strongly basic conditions, 1,3-diones can also self-condense to form complex adducts.[4] Another possibility is a competing 1,2-addition to the carbonyl group of the chalcone, although this is generally less favored with soft nucleophiles like enolates.[5]
-
Product Loss: The final product has moderate polarity and good solubility in many organic solvents. Significant loss can occur during aqueous workup if the pH is not carefully controlled or if an insufficient number of extractions are performed.
Q2: My crude NMR is complex, showing more than just the product. What are the most likely impurity structures?
Identifying the structure of your impurities is the first step toward eliminating them. Besides unreacted starting materials, the following are the most common culprits:
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Uncyclized Michael Adduct: This is the linear intermediate formed after the initial Michael addition but before the final intramolecular cyclization (e.g., Dieckmann condensation). Its presence indicates that the cyclization step is incomplete. This may happen if the base is not strong enough to deprotonate the requisite carbon for ring closure or if the reaction time is too short.
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Starting Chalcone: (3E)-4-(4-Chlorophenyl)-3-buten-2-one is a common unreacted starting material. Its characteristic vinyl protons in the ¹H NMR are a clear diagnostic sign.
-
Byproducts from Chalcone Synthesis: The chalcone starting material is typically prepared via a Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetone. Impurities from this step, such as residual 4-chlorobenzaldehyde or products of acetone self-condensation (e.g., mesityl oxide), can carry over and complicate your main reaction.[6]
-
Polymeric Materials: Chalcones and other α,β-unsaturated carbonyl compounds can be susceptible to polymerization under basic conditions, often resulting in an insoluble baseline material on a TLC plate or a broad, unresolved hump in the NMR spectrum.[3]
Q3: Purification by column chromatography is challenging; my product co-elutes with an impurity. What are my options?
Co-elution is a frequent problem, especially between the desired this compound and its uncyclized Michael adduct precursor, as their polarities can be quite similar.
-
Optimize Chromatography: Experiment with different solvent systems. A gradient elution moving from a non-polar system (like hexanes/ethyl acetate) to a more polar one might resolve the compounds. Consider switching to a different stationary phase if silica gel is ineffective.
-
Recrystallization: This is often the most effective method for purifying the final product. The highly symmetrical structure of the dione lends itself well to forming a crystalline solid. Experiment with various solvent systems, such as ethanol, acetone/water, or ethyl acetate/hexanes, to find conditions that selectively crystallize the product, leaving impurities in the mother liquor.[6]
-
Acid/Base Wash: During the workup, a careful wash with a mild base (like saturated sodium bicarbonate solution) can help remove any acidic impurities. Conversely, a dilute acid wash can remove basic impurities. Ensure your target compound is stable to these conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent for the Michael addition and subsequent cyclization? A common and effective system is sodium ethoxide in ethanol. The ethoxide is a strong enough base to generate the required enolate from the Michael donor (e.g., diethyl malonate), and ethanol is a suitable protic solvent. For the cyclization step, a stronger base like sodium hydride (NaH) in an aprotic solvent like toluene or THF is often used to drive the intramolecular reaction to completion.[1][2]
FAQ 2: How does the electron-withdrawing nature of the 4-chloro substituent affect the reaction? The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the β-carbon in the chalcone. This makes the chalcone a more reactive Michael acceptor and generally favors the desired 1,4-conjugate addition, often leading to higher yields compared to chalcones with electron-donating groups.[3]
FAQ 3: The product exists as a tautomer. Which form predominates and how does this affect characterization? In solution, 1,3-cyclohexanediones exist in equilibrium between the diketo form and the more stable enol tautomer.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In your ¹H NMR spectrum, you should expect to see a characteristic enolic proton signal, which is often broad and can appear far downfield. The presence of both tautomers can sometimes lead to peak broadening or duplication of signals in the NMR spectrum.
FAQ 4: Are there specific process-related impurities I should be aware of from industrial synthesis routes? Yes, in addition to starting materials and intermediates, industrial processes may introduce other types of impurities. These can include reagents, catalysts (e.g., residual palladium from other steps), and various organic impurities arising from the manufacturing process.[8] For example, if the synthesis involves a Friedel-Crafts reaction at any stage, residual Lewis acids like aluminum chloride could be present.[9]
Visualizing the Synthesis: Reaction Pathway and Common Pitfalls
To better understand the transformation, the following diagrams illustrate the key steps and potential side reactions.
Caption: General workflow for the synthesis of the target compound.
Caption: Relationship between the main reaction and common impurities.
Data Summary: Common Impurities and Their Identification
The table below summarizes the key characteristics of the most common impurities to aid in their identification.
| Impurity Name | Origin | TLC (Typical Rf) | Key ¹H NMR Signals |
| (3E)-4-(4-Chlorophenyl)-3-buten-2-one | Unreacted Starting Material | Higher than product | ~2.4 ppm (s, 3H, -COCH₃), ~6.7-7.6 ppm (m, 2H, vinyl protons) |
| Diethyl Malonate | Unreacted Starting Material | Varies, often polar | ~1.3 ppm (t, 6H, -CH₃), ~3.4 ppm (s, 2H, CH₂), ~4.2 ppm (q, 4H, -OCH₂CH₃) |
| Uncyclized Michael Adduct | Incomplete Cyclization | Similar to product | Presence of ester protons (if applicable, e.g., from malonate), complex aliphatic region |
| Self-Condensation Products | Side Reaction | Varies, can be complex | Complex, often broad signals; may lack aromatic signals from the chalcone |
Protocols and Methodologies
Protocol 1: Illustrative Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol at room temperature to prepare a fresh solution of sodium ethoxide.
-
Michael Donor Addition: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 15-20 minutes.
-
Michael Addition: Dissolve (3E)-4-(4-Chlorophenyl)-3-buten-2-one (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the chalcone.[10]
-
Cyclization, Hydrolysis, and Decarboxylation: After the Michael addition is complete, the intermediate is typically not isolated. The reaction mixture is then refluxed with an aqueous solution of a strong base (e.g., NaOH) for several hours to facilitate both the intramolecular cyclization and the hydrolysis of the ester groups.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is acidic (pH ~2-3), which will induce decarboxylation and precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography (silica gel, ethyl acetate/hexanes).[11]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of 30-40% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The chalcone starting material is highly UV-active. A potassium permanganate stain can also be used to visualize the spots.
-
Analysis: The product, being more polar than the starting chalcone, will have a lower Rf value. A completed reaction should show the disappearance of the higher-Rf chalcone spot and the appearance of a new, lower-Rf product spot.
References
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. ihbt.res.in [ihbt.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
Stability and degradation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
I. Understanding the Stability of this compound
This compound is a dicarbonyl compound that, like many active pharmaceutical ingredients (APIs), can be susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for the development of robust formulations and analytical methods. The core structure features a cyclohexane-1,3-dione ring, which exists in equilibrium with its enol tautomer, and a chlorophenyl substituent. Both of these moieties can be sites of chemical transformation.
Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and identify potential degradation products.[1][2][3] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound.
1. Issue: Unexpected Peaks in Chromatogram After Sample Preparation
-
Question: I've prepared a solution of this compound in a standard solvent, and upon analysis by HPLC, I'm observing additional, unexpected peaks even without intentional stress conditions. What could be the cause?
-
Answer: This issue often points to degradation during sample preparation or storage. Here’s a systematic approach to troubleshoot this:
-
Solvent Interaction: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, can facilitate enolization and subsequent reactions. If you are using alcohols, consider if trans-esterification or other reactions are possible, although less likely with a dione. More plausibly, impurities in the solvent, such as peroxides in aged ethers or aldehydes, could be reacting with your compound.
-
Recommendation: Prepare fresh solutions in high-purity, HPLC-grade solvents. If possible, use aprotic solvents if they are compatible with your analytical method. Always degas your solvents.
-
-
Light Sensitivity: The chlorophenyl group may impart photosensitivity to the molecule. Exposure to ambient laboratory light, especially UV, could be inducing photodegradation.
-
Recommendation: Prepare samples in amber vials or under low-light conditions. Protect your solutions from direct light during storage and analysis.
-
-
Temperature Effects: While stable at room temperature for short periods, prolonged storage in solution, even at ambient temperatures, might lead to slow degradation.
-
2. Issue: Significant Degradation Observed Under Oxidative Stress
-
Question: I'm performing a forced degradation study and observe rapid and extensive degradation of this compound under oxidative conditions (e.g., hydrogen peroxide). How can I control this and what are the likely degradation products?
-
Answer: The cyclohexane-1,3-dione ring is susceptible to oxidative cleavage.
-
Controlling the Reaction: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the degradants from the parent compound.[6] If you are seeing complete degradation, consider the following:
-
Reduce the concentration of the oxidizing agent (e.g., H₂O₂).
-
Lower the reaction temperature.
-
Shorten the exposure time.
-
-
Potential Degradation Products: Oxidative cleavage of the dione ring can lead to the formation of dicarboxylic acids. A likely product is an analogue of adipic acid, resulting from the opening of the cyclohexane ring.
-
3. Issue: Difficulty in Achieving Mass Balance in Forced Degradation Studies
-
Question: In my forced degradation studies, the sum of the peak areas of the parent compound and all degradation products does not account for 100% of the initial parent peak area. Why is this happening?
-
Answer: Achieving a good mass balance is a common challenge in stability studies and can be due to several factors:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard UV detector. The chlorophenyl group is a strong chromophore, but if it's cleaved off, the remaining fragments might not be detectable at the same wavelength.
-
Recommendation: Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric or poorly chromophoric products.
-
-
Formation of Volatile or Insoluble Products: Degradation may lead to volatile compounds that are lost from the sample or insoluble products that precipitate out of solution.
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant.
-
Recommendation: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry).
-
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: Is this compound sensitive to moisture?
-
A2: While specific data is not available, dicarbonyl compounds can be hygroscopic. It is good practice to store it in a desiccated environment to prevent potential hydrolysis or clumping of the powder.
-
Degradation Pathways
-
Q3: What are the most likely degradation pathways for this molecule?
-
A3: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The dione structure could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The cyclohexane ring is a likely target for oxidation, which can result in ring cleavage and the formation of dicarboxylic acids.
-
Photodegradation: The presence of the chlorophenyl group suggests a potential for photodegradation, which could involve dechlorination or the formation of phenolic byproducts.[7]
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Thermal Degradation: At elevated temperatures, decomposition of the cyclic ketone structure can occur.[2]
-
-
-
Q4: Does the enol tautomer play a role in its stability?
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A4: Yes, 1,3-cyclohexanedione exists predominantly in its enol form in solution.[8] This enolic form is more electron-rich than the diketone and can be more susceptible to electrophilic attack and oxidation. The equilibrium between the keto and enol forms can be influenced by the solvent and pH, which in turn can affect the degradation rate.
-
Analytical Considerations
-
Q5: What type of analytical column is suitable for separating this compound and its potential degradation products?
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A5: A reversed-phase C18 column is a good starting point for developing a stability-indicating HPLC method. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
-
Q6: How can I confirm the identity of the degradation products?
-
A6: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful technique for the structural elucidation of unknown degradation products. Nuclear magnetic resonance (NMR) spectroscopy can also be used if the degradants can be isolated in sufficient quantity and purity.
-
IV. Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study of this compound.
Objective: To identify the potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a PDA detector.
-
Analyze key samples by LC-MS to identify the mass of the degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Evaluate the peak purity of the parent compound in the presence of its degradants.
-
Propose structures for the major degradation products based on the LC-MS data.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 2 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 60°C | 24 hours |
| Photodegradation | ICH Q1B | Ambient | As per guidelines |
V. Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
VI. References
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References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As a substituted cyclic β-diketone, its reactivity is primarily governed by the acidic protons on the α-methylene group (C2) and its existence in a state of keto-enol tautomerism.[1] This unique characteristic makes it an excellent precursor for a variety of chemical transformations, but also introduces specific challenges that require careful consideration.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: How should I properly store and handle this compound?
A: this compound, like many 1,3-diones, can be susceptible to degradation. It is recommended to store the compound in a cool, dry place, tightly sealed to protect it from moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent slow self-condensation or oxidation reactions.[2]
Q2: What is the most reactive site on the molecule and why?
A: The most reactive site consists of the two protons on the carbon atom situated between the two carbonyl groups (the C2 or α-methylene position). These protons are significantly acidic (the parent 1,3-cyclohexanedione has a pKa of ~5.26) because the resulting negative charge is delocalized across both oxygen atoms, forming a highly stabilized enolate ion.[1][3] This enolate is a potent nucleophile and is the key intermediate in most of the compound's characteristic reactions.
Q3: My NMR spectrum looks unusual. Why do I see peaks that suggest an enol structure?
A: This is an excellent observation and points to a fundamental property of β-dicarbonyl compounds. This compound exists as a rapid equilibrium between its diketo form and its enol tautomer. In most solvents, the enol form is the predominant species due to the stability conferred by the conjugated π-system and intramolecular hydrogen bonding.[1] Therefore, it is entirely normal and expected to observe signals for both the enolic proton and the vinyl proton in your NMR spectrum.
Q4: What are the most common and powerful reactions I can perform with this compound?
A: This compound is a versatile synthetic intermediate. The three most prominent classes of reactions are:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form C=C bonds at the C2 position.[4][5]
-
Michael Addition (Conjugate Addition): The enolate acts as a soft nucleophile (a Michael donor) to attack α,β-unsaturated systems.[6][7]
-
Multi-Component Reactions (MCRs): Used as a key component in one-pot syntheses to build complex heterocyclic scaffolds like xanthenes, pyrans, and pyridines.[8][9]
Section 2: Troubleshooting Guide by Reaction Type
This core section provides detailed troubleshooting for specific experimental problems.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a nucleophilic addition of the dione's active methylene group to a carbonyl, followed by dehydration.[4] A common application is the reaction with an aromatic aldehyde.
Problem 1: Low yield of the desired 2-arylidene product.
-
Possible Cause 1: Inappropriate Catalyst or Catalyst Loading.
-
Explanation: While this reaction is often base-catalyzed, a strong base can promote the self-condensation of the aldehyde reactant.[4] Conversely, some reactions may proceed slowly without sufficient catalysis. The concentration of the dione itself can also influence reaction rates, sometimes acting as a buffer in non-aqueous solutions, where lower concentrations can paradoxically lead to faster reactions by not sequestering the catalyst.[10]
-
Solution: For Knoevenagel condensations, a weak amine base like piperidine or pyridine is often sufficient. In many cases, the reaction can proceed efficiently with no catalyst at all, particularly in polar protic solvents like methanol or ethanol at room temperature.[11] If catalysis is needed, start with a low loading (e.g., 0.1 mol %).
-
-
Possible Cause 2: Unfavorable Solvent Choice.
-
Explanation: The solvent plays a critical role in mediating the reaction. It must solubilize the reactants and stabilize the intermediates.
-
Solution: Methanol has been shown to be an excellent solvent for the condensation of 1,3-cyclohexanedione with aryl aldehydes, often leading to the precipitation of the pure product upon completion.[11]
-
| Condition | Catalyst | Solvent | Typical Outcome | Reference |
| Model Reaction | None | Methanol | Good to excellent yields of Knoevenagel adduct | [11] |
| General | Weak Amine (e.g., Piperidine) | Ethanol | Effective catalysis, common procedure | [4] |
| Acid-Catalyzed | p-Dodecylbenzenesulfonic acid (DBSA) | Water | Can lead to tandem products | [12] |
Problem 2: Formation of an unexpected, higher molecular weight side product, especially when running the reaction at a 1:1 molar ratio.
-
Explanation: This is a classic and frequently encountered issue. The initially formed Knoevenagel product is itself an α,β-unsaturated ketone—an excellent Michael acceptor. A second molecule of the this compound (acting as a Michael donor) can attack this intermediate, leading to a tandem Knoevenagel-Michael addition reaction. This cyclizes to form a 9-aryl-xanthene-1,8-dione derivative.[11][12]
-
Solution: The formation of the Knoevenagel adduct versus the xanthene derivative is primarily controlled by stoichiometry .
-
To favor the simple Knoevenagel product: Use a strict 1:1 molar ratio of the dione and the aldehyde.[11]
-
To favor the xanthene derivative: Use 2 equivalents of the dione for every 1 equivalent of the aldehyde .
-
-
Reaction Pathway Visualization:
Caption: Control of product formation via stoichiometry.
Michael Addition Reactions
In these reactions, the dione enolate adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor).[13]
Problem: The reaction is slow, incomplete, or does not initiate.
-
Possible Cause 1: Insufficient Base Strength.
-
Explanation: While the dione's protons are acidic, a sufficiently strong base is required to generate a high enough concentration of the enolate to react with less reactive Michael acceptors.
-
Solution: If weak bases are ineffective, consider stronger bases like sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF. The choice of base must be compatible with the Michael acceptor to avoid side reactions.
-
-
Possible Cause 2: Reversibility (Retro-Michael Reaction).
-
Explanation: The Michael addition can be reversible, especially at higher temperatures or under certain pH conditions. The equilibrium may not favor the product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature or 0 °C). Ensure the workup procedure neutralizes the base to prevent the reverse reaction during purification.
-
General Troubleshooting Workflow
When encountering an issue, a systematic approach is crucial. Use the following logical workflow to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting reactions.
Section 3: Key Experimental Protocols
These self-validating protocols provide step-by-step methodologies for achieving specific, predictable outcomes.
Protocol 1: Selective Synthesis of the Knoevenagel Condensation Product
Objective: To synthesize 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione.
-
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Methanol (ACS Grade)
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.78 mmol, 0.396 g) and 4-chlorobenzaldehyde (1.78 mmol, 0.250 g).
-
Add methanol (approx. 0.5 mL per 0.2 g of dione).
-
Stir the reaction mixture vigorously at room temperature. The reactants may not fully dissolve initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The product should have a different Rf value than the starting materials.
-
The reaction is typically complete within 4-6 hours, often indicated by the formation of a thick precipitate.
-
Once the reaction is complete (as judged by TLC), filter the solid precipitate.
-
Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Validation:
-
The crude product can be further purified by recrystallization from methanol to yield colorless crystals.[11]
-
Confirm the structure using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol 2: Synthesis of the Tandem Knoevenagel-Michael Adduct (Xanthene Derivative)
Objective: To synthesize 9-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-xanthene-1,8(2H,5H,9H)-dione.
-
Materials:
-
This compound (2.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
To a round-bottom flask, add this compound (2.0 equivalents ) and 4-chlorobenzaldehyde (1.0 equivalent ).
-
Follow steps 2-8 from Protocol 1. The reaction conditions are similar, but the altered stoichiometry directs the reaction toward the tandem product.
-
-
Validation:
-
The resulting xanthene derivative will have a significantly different molecular weight, melting point, and NMR spectrum compared to the Knoevenagel product from Protocol 1. Mass spectrometry is an excellent tool to confirm the formation of the tandem adduct.
-
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. 1,3-Cyclohexanedione: A Versatile Catalyst with Health and Environmental Considerations_Chemicalbook [chemicalbook.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Increasing the purity of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
An invaluable intermediate in the synthesis of bioactive molecules and herbicides, 5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound where purity is paramount for reliable downstream applications.[1] Inconsistent purity can lead to ambiguous biological data, poor yields in subsequent synthetic steps, and challenges in regulatory compliance. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical chemical building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route, which often involves a Michael addition followed by a Claisen-type cyclization.[2] The nature of these impurities can vary, but they generally fall into several categories.
| Impurity Category | Potential Source / Identity | Reason for Formation |
| Unreacted Starting Materials | e.g., 4-chlorobenzaldehyde, diethyl malonate, or other active methylene compounds. | Incomplete reaction due to insufficient reaction time, improper temperature, or non-stoichiometric reagent ratios.[3] |
| Reaction Intermediates | Open-chain Michael adduct prior to cyclization. | The cyclization step (Dieckmann or Claisen condensation) may not have gone to completion. |
| Side-Reaction Products | Products from self-condensation of starting materials or alternative reaction pathways. | Sub-optimal reaction conditions can promote competing reaction pathways. |
| Residual Solvents | e.g., Toluene, Ethanol, Tetrahydrofuran (THF). | Incomplete removal during the work-up and drying process.[3] |
| Degradation Products | Colored, often polymeric, materials. | Exposure to harsh acidic/basic conditions or high temperatures for extended periods.[3] |
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound from closely related impurities. A reverse-phase C18 column is often suitable.[3][4]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[5] The analogous compound, 5-(4-Fluorophenyl)-1,3-cyclohexanedione, has a melting point of 186-189 °C, suggesting the target compound is a high-melting solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, although derivatization may be necessary for the non-volatile dione.
Troubleshooting Guide for Purity Enhancement
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q3: My isolated product is an off-white or yellowish solid with a low, broad melting point. How can I improve its purity and appearance?
A3: This is a classic sign of persistent impurities, including colored byproducts. Recrystallization is the most effective technique to address this.[7] The principle is to dissolve the impure solid in a minimal amount of a hot solvent, in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain dissolved upon cooling.[5]
-
Core Insight: The key to successful recrystallization is the choice of solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A common rule of thumb suggests that solvents with functional groups similar to the solute are often good candidates.[8] For a diketone like this, polar protic or aprotic solvents are a good starting point.
-
Decolorization Step: The yellowish tint is likely due to high molecular weight, conjugated impurities. These can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[3]
See Protocol 1 for a detailed step-by-step guide to recrystallization.
Q4: I performed a recrystallization, but my yield is very low. What went wrong?
A4: Low recovery is a common challenge in recrystallization and can be attributed to several factors.[5]
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling, drastically reducing the yield. Always aim to create a saturated solution at the solvent's boiling point.
-
Inappropriate Solvent Choice: If the solvent is too "good," the compound will remain soluble even at low temperatures.[8] If this occurs, you can try a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" (or anti-solvent) in which it is insoluble, until the solution becomes cloudy.[7] Reheat to clarify and then cool slowly.
-
Premature Crystallization: If crystals form too early, especially during hot filtration, they will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[9]
-
Cooling Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals that trap impurities.[3] Allow the solution to cool slowly to room temperature first to allow for the formation of a pure crystal lattice.
Q5: My HPLC analysis still shows multiple impurity peaks after recrystallization. What is my next step?
A5: While recrystallization is powerful, it may not be sufficient to remove impurities with solubility profiles very similar to the target compound. In this case, silica gel column chromatography is the preferred method.
-
Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). This compound is a moderately polar compound. It will adhere to the polar silica gel and can be eluted with a mobile phase of appropriate polarity. Impurities that are less polar will elute first, followed by your product, and more polar impurities will be retained longer on the column.
-
Workflow:
-
TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Aim for an Rf value of 0.25-0.35 for your target compound.
-
Column Packing: Properly pack a glass column with silica gel slurry.
-
Loading and Elution: Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
See Protocol 2 for a detailed guide to column chromatography.
Workflow for Troubleshooting Purity Issues
The following diagram outlines a logical workflow for diagnosing and solving purity problems with your compound.
Caption: A decision tree for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying the title compound, including an optional decolorization step.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points to test are ethanol, isopropanol, acetone, ethyl acetate, or a mixture like ethanol/water.[8] For a mixed-solvent system, dissolve the solid in the minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity persists. Reheat to clarify.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to form a slurry. Heat the mixture to boiling (using a water bath or heating mantle) while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal.[9] Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat your funnel and receiving flask. Pour the hot solution through a fluted filter paper into the clean, pre-heated receiving flask. Work quickly to prevent premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is for separating the target compound from impurities with similar solubility.
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3.
-
Column Preparation: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate and collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Monitoring: Spot each fraction onto a TLC plate and develop it to determine which fractions contain your compound.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Method Selection Guide
Caption: A guide for selecting the appropriate purification technique.
References
- 1. ihbt.res.in [ihbt.res.in]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the purification of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and optimal crystal morphology in your experiments.
I. Introduction to Recrystallization of this compound
This compound is a versatile intermediate in organic synthesis. Achieving high purity of this solid compound is critical for subsequent reactions and biological assays. Recrystallization is a powerful and widely used technique for this purpose, relying on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. This guide will walk you through the principles, a detailed protocol, and troubleshooting for the successful recrystallization of this specific molecule.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
Based on experimental data for analogous compounds, ethanol is a highly recommended starting solvent. A patent for a structurally similar compound, 3-hydroxy-5-(2,4,6-trimethyl-3-nitrophenyl)-2-propionylcyclohex-2-en-1-one, successfully utilized ethanol for recrystallization[1]. Another study on a related bis-dione also employed pure ethanol for purification. The principle of "like dissolves like" suggests that a moderately polar solvent like ethanol should effectively dissolve the target compound at elevated temperatures while allowing for good recovery upon cooling.
Q2: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. Given that analogs of this compound have high melting points (e.g., 5-phenylcyclohexane-1,3-dione at 188 °C), this is less likely to be a major issue. However, if it does occur, it is often due to the solution being too concentrated or cooling too rapidly. To remedy this, add a small amount of additional hot solvent to the mixture to ensure complete dissolution and then allow it to cool more slowly.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
This is a common issue and can be addressed in several ways:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a "seed crystal" to the solution.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to Lower Temperatures: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: How can I assess the purity of my recrystallized product?
Several analytical techniques can be employed:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity. A single major peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
III. Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) to promote the formation of large, well-defined crystals. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow:
Caption: A streamlined workflow for the recrystallization process.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization.
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent. | - Add more hot solvent to the mixture and redissolve the oil.- Allow the solution to cool more slowly.- Consider a lower-boiling point solvent. |
| No Crystal Formation | - Too much solvent was used (solution is not saturated).- Supersaturation of the solution. | - Evaporate some of the solvent by gently heating the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Crystals Form Too Quickly | - Solution is too concentrated.- Cooling is too rapid. | - Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling process[2]. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals are too soluble in the wash solvent. | - Use the minimum amount of solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for crystallization, including in an ice bath.- Use ice-cold solvent for washing and use a minimal amount. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common recrystallization problems.
V. Analytical Methods for Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of this compound. Based on methods for similar compounds, the following starting conditions are recommended:
| Parameter | Recommendation |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3) in a 50:50 (v/v) ratio is a good starting point[3]. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm[3] |
| Column Temperature | 30 °C |
B. Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and assess the purity of the recrystallized product. A sharp, single endothermic peak is indicative of a pure compound.
| Parameter | Recommendation |
| Sample Pan | Aluminum |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 250 °C (or higher, depending on the expected melting point) |
| Atmosphere | Nitrogen |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The absence of signals corresponding to solvents or starting materials in the final spectra is a strong indicator of high purity.
VI. References
-
Chemistry LibreTexts. (2023). 6.6D: Troubleshooting. Retrieved from --INVALID-LINK--
-
Google Patents. (1986). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. Retrieved from --INVALID-LINK--
-
Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441. Retrieved from --INVALID-LINK--
-
Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Phenyl-1,3-cyclohexanedione. Retrieved from --INVALID-LINK--
References
Technical Support Center: Overcoming Solubility Challenges with 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experiments.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a hydrophobic molecule, a characteristic that often leads to poor aqueous solubility. This can present significant hurdles in various experimental settings, from high-throughput screening to in vivo studies. The key to overcoming these challenges lies in a systematic approach to solvent selection and formulation development.
The structure of this compound, with its chlorophenyl group, contributes to its lipophilicity. While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from related structures. The parent compound, 1,3-cyclohexanedione, exhibits weak acidity with a pKa of 5.26.[1] This suggests that this compound is also likely to be a weak acid, and its solubility will be influenced by the pH of the aqueous medium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with this compound, providing both explanations and step-by-step protocols.
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: Immediate Precipitation in Aqueous Buffer
This is a classic sign of a hydrophobic compound "crashing out" of solution when transferred from a concentrated organic stock to an aqueous environment. The primary reason is the drastic change in solvent polarity. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The aqueous buffer cannot accommodate the high local concentration of the hydrophobic compound as the organic solvent disperses.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for immediate precipitation.
Step-by-Step Protocol for Optimized Dilution:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh your this compound.
-
Dissolve in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to a high concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 37°C) or sonication can be used if necessary.[2]
-
Visually inspect the stock solution to ensure it is clear and free of particulates.
-
-
Perform a Slow, Stirred Dilution:
-
Place the required volume of your aqueous buffer in a conical tube or beaker with a magnetic stir bar.
-
Begin vigorously stirring the buffer.
-
Slowly, add the required volume of the organic stock solution dropwise into the vortex of the stirring buffer. This rapid mixing is crucial to prevent localized high concentrations.[2][3]
-
-
Consider Serial Dilutions:
-
If direct dilution is still problematic, perform a serial dilution. First, dilute the concentrated stock into a smaller volume of the aqueous buffer, then transfer an aliquot of this intermediate dilution into the final volume of the buffer.
-
Q2: I've managed to dissolve the compound, but it precipitates over time. How can I improve its stability in solution?
A2: Delayed Precipitation and Solution Instability
This issue suggests that you are near the solubility limit of the compound in your final buffer system and that the solution is thermodynamically unstable.
Underlying Cause: The initial supersaturated solution is not stable, and over time, the compound molecules aggregate and precipitate.
Strategies for Enhancing Solution Stability:
-
pH Modification: For weakly acidic compounds like this compound, increasing the pH of the buffer can significantly enhance solubility by promoting the formation of the more soluble ionized form.[4][5][6]
-
Actionable Protocol: Prepare a series of buffers with increasing pH values (e.g., 7.4, 8.0, 8.5) and test the solubility and stability of your compound in each. Ensure the final pH is compatible with your experimental system.
-
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can increase the solubility of hydrophobic compounds.[7][8]
-
Common Co-solvents: DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Important Consideration: The final concentration of the organic solvent must be compatible with your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[9] Always run a vehicle control with the same concentration of the co-solvent.
-
-
Incorporation of Solubilizing Excipients: These agents can help to keep hydrophobic compounds in solution.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[5]
-
Decision Tree for Enhancing Solubility:
Caption: Decision-making process for improving compound solubility.
Q3: How do I determine the optimal solvent and concentration for my stock solution?
A3: Systematic Solvent Screening and Stock Preparation
The ideal stock solution is highly concentrated, stable, and uses a solvent that is compatible with downstream applications.
Recommended Solvents for Screening:
| Solvent | Polarity | Common Use Notes |
| DMSO | High | Excellent solubilizing power for many organic molecules. Widely used for stock solutions. |
| Ethanol | High | Good alternative to DMSO, often less toxic in cell-based assays. |
| Methanol | High | Can be used for stock solutions, but may have higher volatility and toxicity than ethanol. |
| Acetone | Medium | Good for dissolving many organic compounds, but its high volatility can be a disadvantage. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in solubilizing power. |
Protocol for Determining Maximum Stock Concentration:
-
Small-Scale Solubility Test:
-
Weigh a small, precise amount of this compound (e.g., 1-2 mg) into several small vials.
-
To each vial, add a different solvent (e.g., DMSO, ethanol) in small, measured increments (e.g., 10-20 µL).
-
After each addition, vortex or sonicate the vial until the compound is fully dissolved.
-
Record the total volume of solvent required to completely dissolve the solid.
-
Calculate the approximate solubility in mg/mL or molarity.
-
-
Preparing an Accurate Stock Solution:
-
Once you have determined the optimal solvent and a target concentration well below the maximum solubility, prepare a larger volume of the stock solution.
-
Use a calibrated analytical balance and a volumetric flask for the highest accuracy.
-
Record the exact weight of the compound and the final volume of the solvent to calculate the precise concentration.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Advanced Formulation Strategies
For particularly challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary. These often involve creating a more stable and bioavailable form of the compound.
-
Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate. This is often achieved through techniques like spray drying or melt extrusion.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.
These advanced techniques typically require specialized equipment and expertise in formulation science.
Summary and Key Recommendations
-
Start with a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.
-
Always add the stock solution to a vigorously stirring aqueous buffer to minimize immediate precipitation.
-
If solubility issues persist, systematically evaluate the effects of pH, co-solvents, and solubilizing excipients.
-
Determine the solvent tolerance of your experimental system by running appropriate vehicle controls.
-
For critical applications, quantitatively determine the solubility of this compound in your final buffer system using methods like the shake-flask method followed by HPLC analysis.
By following a logical and systematic troubleshooting approach, you can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid|CAS 49708-81-8 [benchchem.com]
- 5. Organic solvents [nies.go.jp]
- 6. 5-Cyclohexylcyclohexane-1,3-dione | C12H18O2 | CID 21551705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Phenylcyclohexane-1,3-dione - Amerigo Scientific [amerigoscientific.com]
- 8. 5-Ethylcyclohexane-1,3-dione | C8H12O2 | CID 2734798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Scaffold for Agrochemical and Pharmaceutical Development
This guide provides an in-depth comparison of 5-(4-Chlorophenyl)cyclohexane-1,3-dione with structurally similar compounds. We will explore its standing within the broader class of cyclohexane-1,3-dione derivatives, a scaffold renowned for its diverse biological activities. By examining key performance data and the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights needed to leverage this versatile chemical class.
The cyclohexane-1,3-dione core is a fascinating entity. Its ability to exist in equilibrium with its enol tautomer is central to its primary mechanism of action in many biological systems: the chelation of metal ions within enzyme active sites.[1][2][3] This guide will dissect how substitutions on this core, particularly the 5-aryl group of our topic compound, modulate its activity and potential applications, from herbicidal action to anticancer research.
Comparative Biological Activity: Herbicidal and Beyond
The true value of a chemical scaffold is defined by its biological impact. For the cyclohexane-1,3-dione family, the spectrum of activity is notably broad, with herbicidal and anticancer applications being the most prominent.
Herbicidal Activity: The Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A major class of commercial herbicides, known as triketones, are derivatives of cyclohexane-1,3-dione.[4] Their mechanism of action is the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway.[5][6]
Mechanism of Action: HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[2][4] This product is a vital precursor for the biosynthesis of plastoquinone and tocochromanols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis. By inhibiting HPPD, these compounds starve the plant of plastoquinone, which disrupts both photosynthesis and the production of protective carotenoids, leading to characteristic bleaching of new growth and eventual plant death.[4] The inhibitory action stems from the 1,3-dione moiety of the compounds, which chelates the catalytic ferrous ion in the enzyme's active site.[1][2]
Caption: Mechanism of HPPD inhibition by cyclohexane-1,3-dione derivatives.
Comparative Analysis: While this compound belongs to the broader class of HPPD-inhibiting herbicides, its structure differs from the highly potent "triketone" subclass, which features a 2-acyl substitution.[2][4] Let's compare it with well-characterized HPPD inhibitors to understand the SAR.
-
Nitisinone (NTBC): A 2-acyl derivative, NTBC is a potent, time-dependent inhibitor of HPPD with a reported IC50 of approximately 40 nM against rat liver HPPD.[5]
-
Sulcotrione: A commercial triketone herbicide, it shows an apparent I50 (I50app) of 0.25 µM.[4]
-
5-(4-Fluorophenyl)cyclohexane-1,3-dione: This close analog, where chlorine is replaced by fluorine, is also known.[11][12] Halogen substitution can significantly impact lipophilicity and binding interactions.[10]
Table 1: Comparison of HPPD Inhibitory Activity
| Compound | Type | Key Structural Feature | HPPD Inhibition Potency | Reference |
|---|---|---|---|---|
| Nitisinone (NTBC) | 2-Acylcyclohexanedione | 2-(2-nitro-4-trifluoromethylbenzoyl) group | IC50 ≈ 40 nM | [5] |
| Sulcotrione | 2-Acylcyclohexanedione | 2-(2-chloro-4-mesylbenzoyl) group | I50app = 0.25 µM | [4] |
| This compound | 5-Arylcyclohexanedione | 5-(4-Chlorophenyl) group | Activity noted in patents |[7][8] |
Expertise & Experience: The data clearly indicates that a 2-acyl substitution is a key driver for high-potency HPPD inhibition within this scaffold. The absence of this group in this compound suggests it may have a different or weaker mode of HPPD inhibition, or that its primary herbicidal action could involve other targets. However, its potential as a foundational structure is significant. A logical next step in a discovery program would be to synthesize 2-acyl derivatives of this compound to probe for synergistic effects between the substitutions at the C2 and C5 positions.
Anticancer and Anti-inflammatory Potential
The cyclohexane-1,3-dione scaffold has also been successfully utilized as a starting point for synthesizing compounds with potent anticancer and anti-inflammatory activities.
-
Tyrosine Kinase Inhibition: Researchers have synthesized novel 1,2,4-triazine derivatives from a cyclohexane-1,3-dione starting material.[13] Several of these compounds demonstrated potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer (NSCLC), with IC50 values in the low nanomolar range (0.24 to 9.36 nM).[13][14]
-
Anti-inflammatory Activity: Amidrazone derivatives of cyclohexene carboxylic acid have been shown to possess significant antiproliferative activity against human peripheral blood mononuclear cells and can strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[15]
-
Antiproliferative Activity: Thiazolidinone derivatives containing a 4-chlorophenyl group have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, inducing apoptosis.[16]
Structure-Activity Relationship: In these therapeutic applications, the cyclohexane-1,3-dione ring serves as a rigid scaffold. The biological activity is primarily driven by complex heterocyclic systems built upon this core.[13][14] The presence of the 4-chlorophenyl group in our topic compound is particularly noteworthy, as this moiety is found in numerous kinase inhibitors and other drugs, where it often occupies a hydrophobic pocket in the target protein's active site. This suggests that this compound is an excellent starting material for the synthesis of novel kinase inhibitors or other potential therapeutics.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a compound dictate its solubility, membrane permeability, and overall suitability for a given application.
Table 2: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| This compound | C₁₂H₁₁ClO₂ | 222.67 | Not Available | [17][18] |
| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | C₁₂H₁₁FO₂ | 206.21 | 186-189 | [11][12] |
| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 105.5 | [3] |
| Dimedone (5,5-dimethyl derivative) | C₈H₁₂O₂ | 140.18 | 147-150 |[3] |
The substitution of hydrogen at the 5-position with a 4-chlorophenyl group significantly increases the molecular weight and lipophilicity of the molecule. This change will drastically alter its pharmacokinetic profile compared to the parent compound, likely leading to lower water solubility but potentially better membrane permeability. The high melting point of the fluorinated analog suggests strong intermolecular forces in its crystal lattice.
Experimental Protocols: Synthesis and Bioactivity Assessment
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative, self-validating methodologies for the synthesis and evaluation of these compounds.
Synthesis of 5-Arylcyclohexane-1,3-diones
The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved via a Michael addition followed by an intramolecular Claisen condensation and subsequent hydrolysis/decarboxylation. This is a classic and reliable method for forming the core structure.[8]
Caption: General synthetic workflow for 5-Arylcyclohexane-1,3-diones.
Step-by-Step Protocol:
-
Knoevenagel Condensation: Equimolar amounts of 4-chlorobenzaldehyde and diethyl malonate are refluxed in ethanol with a catalytic amount of piperidine to form the diethyl 2-(4-chlorobenzylidene)malonate intermediate. The reaction progress is monitored by TLC.
-
Michael Addition: The benzylidenemalonate intermediate and ethyl acetoacetate are dissolved in ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to catalyze the Michael addition.[8]
-
Cyclization and Decarboxylation: After the reaction is complete, the solvent is removed, and the resulting crude adduct is refluxed with aqueous acid (e.g., HCl or H₂SO₄). This step induces intramolecular cyclization, followed by hydrolysis of the ester groups and decarboxylation to yield the final this compound.[8]
-
Purification: The product is isolated by filtration or extraction and purified by recrystallization. Product identity and purity are confirmed by NMR, mass spectrometry, and elemental analysis.
In Vitro HPPD Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of test compounds against the HPPD enzyme. The assay measures the rate of oxygen consumption during the enzyme-catalyzed reaction.
Caption: Experimental workflow for the in vitro HPPD inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: All solutions are prepared in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, saturated with air). A stock solution of the substrate HPP is prepared and its concentration verified spectrophotometrically. Test compounds are dissolved in DMSO to create stock solutions.
-
Enzyme Incubation: In the reaction vessel of an oxygen electrode apparatus, the assay buffer, a defined amount of HPPD enzyme, and the test compound (at various concentrations) or DMSO vehicle (for control) are combined. The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow for binding between the inhibitor and the enzyme.[5]
-
Reaction Initiation: The reaction is initiated by adding a saturating concentration of the HPP substrate.
-
Data Acquisition: The rate of oxygen consumption is monitored continuously for several minutes. The initial linear rate is used for calculations.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound is a member of a chemically versatile and biologically significant family of compounds. While it may not possess the high-potency HPPD inhibition characteristic of its 2-acyl "triketone" cousins, its 5-aryl substitution marks it as a valuable scaffold in its own right, with documented potential in herbicidal applications.
The true promise of this compound likely lies in its utility as a foundational building block. The presence of the 4-chlorophenyl group, a common feature in many successful drugs, makes it an attractive starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors for oncology.
Future research should focus on two primary avenues:
-
Agrochemical Development: Synthesizing hybrid structures that combine the 5-aryl substitution with various 2-acyl groups to explore potential synergistic effects on HPPD inhibition.
-
Pharmaceutical Development: Utilizing the cyclohexane-1,3-dione core as a rigid scaffold to build complex heterocyclic derivatives aimed at therapeutic targets like protein kinases, leveraging the favorable binding properties of the 4-chlorophenyl moiety.
By understanding its performance in the context of its analogs, researchers can better strategize the design of next-generation herbicides and therapeutics based on this promising scaffold.
References
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 9. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]
- 12. 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1 [sigmaaldrich.com]
- 13. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. This compound [oakwoodchemical.com]
A Comparative Guide to the Biological Activity of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and Other Bioactive Diones
Introduction: The Dione Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the dione functional group, characterized by two ketone moieties, represents a cornerstone pharmacophore. Its derivatives are ubiquitous, found in natural products and synthetic molecules alike, exhibiting a vast spectrum of biological activities.[1] The reactivity of the dicarbonyl system and the structural rigidity it imparts make it an ideal scaffold for designing targeted therapeutic agents. Cyclohexane-1,3-dione and its derivatives, in particular, are versatile precursors for a plethora of bioactive molecules, demonstrating activities ranging from herbicidal to anticancer and antimicrobial.[2][3]
This guide provides an in-depth comparison of the biological profile of 5-(4-Chlorophenyl)cyclohexane-1,3-dione against other significant dione-containing compounds. We will delve into their mechanisms of action, compare their efficacy using available experimental data, and provide detailed protocols for evaluating their activity, offering researchers and drug development professionals a comprehensive resource for this important class of molecules.
The Biological Profile of Cyclohexane-1,3-dione Derivatives
The cyclohexane-1,3-dione skeleton is a recurring motif in compounds with significant biological applications.[4] Its unique chemical nature, featuring highly active methylene and dicarbonyl groups, allows for extensive synthetic modification, leading to a wide array of derivatives with diverse therapeutic and agricultural uses.[3]
Broad-Spectrum Activity
Derivatives of cyclohexane-1,3-dione have been reported to possess a remarkable range of biological effects, including:
-
Herbicidal Activity: This is one of the most well-established applications. These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plant metabolic pathways.[4][5][6] The triketone moiety, which can exist in an enol form at physiological pH, is crucial for chelating the ferrous ion in the enzyme's active site.[4][5]
-
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][7][8] Their mechanism often involves the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., c-Met, VEGFR-2), which are pivotal in tumor growth and proliferation.[7][9]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][10][11]
-
Antiviral Properties: Certain nucleoside analogues incorporating a cyclohexenyl structure, derived from the dione, have demonstrated pronounced activity against herpes simplex viruses.[12]
Focus on this compound
The introduction of a substituted phenyl ring at the 5-position of the cyclohexane-1,3-dione core significantly influences its biological activity. While specific data on this compound is often embedded within broader studies on its derivatives, we can infer its potential based on related structures. The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, known to enhance binding affinity and modulate electronic properties. For instance, multi-component reactions using arylhydrazones of cyclohexane-1,3-dione, including those with a 4-chlorophenyl moiety, have yielded derivatives with potent anti-proliferative activity against multiple cancer cell lines.[13] Furthermore, patents describe 5-phenyl substituted cyclohexane-1,3-diones as having potent, selective herbicidal properties.[14][15]
Comparative Analysis: Performance Against Other Dione Scaffolds
To contextualize the activity of the cyclohexane-1,3-dione family, it is essential to compare it with other classes of diones that have found therapeutic applications.
| Compound Class | Representative Example(s) | Key Biological Activity | Potency / Efficacy | Primary Mechanism of Action |
| Cyclohexane-1,3-diones | 5-Aryl derivatives, Sulcotrione | Anticancer, Herbicidal, Antimicrobial | IC₅₀: 0.24 - 9.36 nM (c-Met Kinase)[1][9] | Inhibition of Tyrosine Kinases (e.g., c-Met), HPPD Inhibition[5][9] |
| Thiazolidine-2,4-diones | 5-Arylidene derivatives | Antimicrobial (Gram-positive), Antidiabetic | MIC: 2 - 16 µg/mL (vs. Gram-positive bacteria)[16] | Disruption of microbial cell processes; PPARγ agonism (antidiabetic) |
| Quinazoline Diones | Tetrachloroquinazolin-2,4-dione | Antibacterial (Gram-negative) | Zone of Inhibition: ~11 mm[17] | Disruption of bacterial cell wall integrity[10] |
| Spiro-indoline Diones | Spiro[benzo[h]quinoline-7,3′-indoline]diones | Antibacterial (Broad-spectrum) | MIC: 375 - 750 µg/mL[18] | Not fully elucidated; likely involves membrane disruption |
| Cyclohexene-fused Uracils | Tetrahydroquinazoline-2,4-diones | Antiviral (SARS-CoV-2) | EC₅₀: 7.41 µM; IC₅₀: 2.1 µM (RdRp)[19] | Inhibition of RNA-dependent RNA polymerase (RdRp)[19] |
This comparison highlights the versatility of the dione scaffold. While thiazolidine-2,4-diones are well-known for their antimicrobial activity, particularly against Gram-positive bacteria[16], and quinazoline diones show promise against Gram-negative strains[17], the cyclohexane-1,3-dione derivatives exhibit a broader range of potent activities, notably as enzyme inhibitors in both oncology and agriculture.[1][5][9]
Mechanistic Insights: How Diones Exert Their Effects
The biological activity of dione compounds is underpinned by their ability to interact with specific molecular targets, primarily enzymes. The electron-withdrawing nature of the carbonyl groups and the potential for enolization are key to these interactions.
A predominant mechanism for anticancer cyclohexane-1,3-diones is the inhibition of protein kinases . Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. As illustrated below, dione derivatives can act as competitive inhibitors in the ATP-binding pocket of kinases like c-Met, preventing phosphorylation and blocking downstream signaling cascades that lead to cell proliferation and survival.[9]
Caption: Inhibition of c-Met kinase signaling by a dione derivative.
Experimental Corner: Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail two fundamental assays for assessing the biological activities discussed.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer agents.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.
-
Compound Treatment: Prepare serial dilutions of the test dione compounds (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Foretinib).[8] Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., the IC₅₀ value).
-
Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of a bacterial strain to a given compound.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disk.
Step-by-Step Protocol:
-
Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.[20] Causality: Standardizing the bacterial density ensures the reproducibility of the test.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Apply Disks: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test dione compound onto the agar surface. Gently press the disks to ensure complete contact. Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like Ampicillin).[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Conclusion
The this compound scaffold and its relatives represent a highly versatile and potent class of biologically active molecules. Comparative analysis reveals that while other diones like thiazolidinediones and quinazolines possess significant, often more targeted, antimicrobial activities, the cyclohexane-1,3-dione framework demonstrates broader utility, with exceptional potency as an enzyme inhibitor in both anticancer and herbicidal applications. The continued exploration and synthetic modification of this scaffold, guided by the robust experimental protocols outlined herein, hold immense promise for the development of novel therapeutic agents and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]
- 15. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The chiral 5,6-cyclohexane-fused uracil ring-system: A molecular platform with promising activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and its analogs
In the landscape of medicinal chemistry and materials science, cyclohexane-1,3-dione derivatives represent a pivotal class of scaffolds. Their unique structural and electronic properties make them versatile precursors for synthesizing a wide array of biologically active compounds and functional materials. Among these, 5-(4-Chlorophenyl)cyclohexane-1,3-dione stands out due to the influence of its halogenated phenyl moiety. Understanding the subtle yet significant spectroscopic signatures of this compound and its analogs is paramount for researchers aiming to innovate in this space.
This guide provides an in-depth spectroscopic comparison of this compound with its parent compound, 5-Phenylcyclohexane-1,3-dione, and the unsubstituted core, Cyclohexane-1,3-dione. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the causal relationships between molecular structure and spectral output, offering a robust framework for structural elucidation and characterization.
The Significance of Structural Variation
The introduction of a phenyl group at the 5-position of the cyclohexane-1,3-dione ring introduces significant electronic and steric changes. Further substitution on this phenyl ring, such as the para-chloro group, fine-tunes these properties. These modifications directly impact the electron density distribution and conformational dynamics of the molecule, effects that are vividly captured by various spectroscopic techniques. This comparative analysis will demonstrate how these substitutions serve as diagnostic handles for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR are exquisitely sensitive to the local electronic environment of each nucleus.
¹H NMR Spectral Comparison
The ¹H NMR spectra reveal the consequences of aromatic substitution on the aliphatic protons of the cyclohexane ring. The diketone structure of these molecules means they exist in a tautomeric equilibrium between the diketo and enol forms, which significantly influences the spectra. In deuterated chloroform (CDCl₃), the enol form often predominates.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
Workflow for ¹H NMR Analysis
A Senior Application Scientist's Guide to the Structural Validation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive framework for the structural validation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a critical process for researchers in drug development and chemical synthesis. We will objectively compare expected analytical data against a sample experimental dataset, offering insights into the interpretation of spectroscopic and chromatographic results. This document is designed to be a practical resource for scientists, detailing not just the methods, but the scientific reasoning behind them.
Introduction: The Importance of Structural Integrity
In the realm of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is paramount. The biological activity and safety of a compound are intrinsically linked to its three-dimensional arrangement of atoms. For a molecule like this compound, which contains multiple functional groups and stereocenters, a rigorous validation process is essential. This guide will walk you through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural confirmation.
A key consideration for cyclohexane-1,3-dione derivatives is the phenomenon of keto-enol tautomerism, where the molecule can exist in equilibrium between the diketo form and one or more enol forms.[1] This equilibrium can be influenced by factors such as solvent and temperature, and its understanding is crucial for interpreting spectroscopic data correctly.
The Validation Workflow: A Multi-Pronged Approach
A robust structural validation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: A typical workflow for the structural validation of a synthesized compound.
Part 1: Expected Analytical Data for this compound
Before analyzing experimental data, it is crucial to predict the expected spectroscopic and chromatographic signatures of the target molecule. This provides a theoretical benchmark for comparison.
Molecular Structure:
-
Formula: C₁₂H₁₁ClO₂
-
Molecular Weight: 222.67 g/mol
-
CAS Number: 27463-38-3
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (ortho and meta to Cl) as doublets around 7.2-7.4 ppm. The methine proton at C5 as a multiplet. Methylene protons at C2, C4, and C6 as complex multiplets. Potential for enolic proton signals. |
| ¹³C NMR | Carbonyl carbons (C1, C3) around 200-210 ppm. Aromatic carbons in the range of 120-145 ppm. Aliphatic carbons (C2, C4, C5, C6) in the range of 30-60 ppm. |
| IR | Strong C=O stretching vibration for the ketone groups around 1700-1740 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. |
| HRMS (ESI+) | Expected [M+H]⁺ ion at m/z 223.0475 and [M+Na]⁺ ion at m/z 245.0294, showing the characteristic isotopic pattern for one chlorine atom. |
| HPLC | A single major peak indicating high purity, with a retention time dependent on the specific column and mobile phase used. |
Part 2: Analysis of Experimental Data
Here, we present a hypothetical set of experimental data for a synthesized batch of this compound and compare it with our expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz.
Data Comparison:
| Parameter | Expected ¹H NMR (CDCl₃) | Experimental ¹H NMR | Interpretation |
| Aromatic Protons | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) | 7.32 ppm (d, J=8.4 Hz, 2H), 7.21 ppm (d, J=8.4 Hz, 2H) | Excellent correlation. The splitting pattern and chemical shifts are characteristic of a para-substituted benzene ring. |
| Methine Proton (C5) | Multiplet | 3.55 ppm (m, 1H) | Good correlation. This proton is coupled to the adjacent methylene protons. |
| Methylene Protons | Complex multiplets | 2.50-2.80 ppm (m, 4H) | Good correlation. These are the protons on C2, C4, and C6. |
| Parameter | Expected ¹³C NMR (CDCl₃) | Experimental ¹³C NMR | Interpretation |
| Carbonyl Carbons | ~205 ppm | 206.5 ppm, 206.2 ppm | Excellent correlation, confirming the presence of two ketone groups. |
| Aromatic Carbons | 4 signals between 120-145 ppm | 141.2, 133.8, 129.5, 128.9 ppm | Excellent correlation. |
| Aliphatic Carbons | Signals between 30-60 ppm | 56.8, 48.3, 40.7 ppm | Good correlation. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is a powerful confirmation of its elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Data Comparison:
| Ion | Expected m/z | Experimental m/z | Mass Error (ppm) | Interpretation |
| [M+H]⁺ | 223.0475 | 223.0471 | -1.8 | Excellent correlation. The low mass error confirms the elemental formula C₁₂H₁₂ClO₂. The observed isotopic pattern for [M+H]⁺ and [M+H+2]⁺ in a ~3:1 ratio further confirms the presence of one chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum using an FTIR spectrometer.
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Interpretation |
| C=O (ketone) | 1700-1740 | 1715 (strong, sharp) | Excellent correlation, confirming the presence of the ketone groups. |
| C-Cl | 700-800 | 785 | Good correlation. |
| Aromatic C=C | 1450-1600 | 1595, 1490 | Excellent correlation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a compound.
Experimental Protocol:
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at 254 nm.
-
Analysis: Inject a solution of the sample and monitor the chromatogram.
Caption: A simplified workflow for HPLC purity analysis.
Data Interpretation:
The experimental chromatogram shows a single major peak at a retention time of 8.5 minutes, with an area percentage of >99%. This indicates that the synthesized compound is of high purity. The absence of significant impurity peaks provides confidence in the subsequent spectroscopic analyses.
Conclusion: A Validated Structure
The convergence of data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, all in agreement with the expected values for this compound, provides a high degree of confidence in the structural assignment. The HPLC analysis further confirms the high purity of the sample. This multi-technique approach, comparing robust experimental data with theoretically predicted values, represents a gold standard for structural validation in a research and development setting.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives
This guide provides a comprehensive analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione derivatives, a class of compounds demonstrating significant potential across diverse fields, including agriculture and medicine. We will objectively compare the performance of these derivatives with alternative compounds, supported by experimental data from both in vitro and in vivo studies. The focus is on elucidating the structure-activity relationships that govern their efficacy as herbicides, anticancer agents, and antimicrobial compounds, providing researchers and drug development professionals with a critical resource for future development.
Introduction to the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione ring system is a versatile scaffold found in numerous natural products and synthetic molecules.[1][2] Its derivatives are recognized as valuable intermediates for synthesizing a range of bioactive compounds.[3] The addition of a 5-(4-Chlorophenyl) group creates a core structure that has been extensively modified to explore a wide spectrum of biological activities. The inherent ability of the 1,3-dione moiety to chelate metal ions is a key mechanistic feature, particularly in its role as an enzyme inhibitor.[1] This guide synthesizes data from disparate studies to present a holistic view of this promising chemical class.
Synthetic Pathways: Creating the Derivative Library
The generation of a diverse library of derivatives is fundamental to exploring their therapeutic and industrial potential. The synthesis of 5-(substituted phenyl)cyclohexane-1,3-dione cores typically involves condensation reactions. One common approach is the Michael addition reaction.[4][5] This can be achieved in a one-pot synthesis or a two-step process where a benzaldehyde derivative is first condensed with a malonic acid ester, followed by reaction with an acetoacetic acid ester to form the target dione.[5] Further modifications, such as acylation at the C2 position, are then performed to generate the final library of compounds for screening.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
In Vitro Comparative Studies
In vitro assays are the primary method for high-throughput screening of chemical libraries to identify lead compounds. We will compare the performance of various this compound derivatives across several key biological activities.
Herbicidal Activity: Inhibition of HPPD
A major application for this class of compounds is in agriculture as herbicides. The molecular target is 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway that is essential for plastoquinone and tocopherol biosynthesis in plants.[6][7] Inhibition of HPPD leads to a bleaching effect and ultimately, plant death.[6] Many cyclohexane-1,3-dione derivatives are potent, time-dependent, reversible inhibitors of HPPD.[8]
The mechanism involves the dione moiety chelating the Fe(II) ion in the active site of the HPPD enzyme, preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.
Caption: Mechanism of action for HPPD-inhibiting herbicides.
Several derivatives have shown potent inhibition of Arabidopsis thaliana HPPD (AtHPPD), in some cases exceeding the potency of the commercial herbicide mesotrione.[9]
| Compound | Structure/Modification | IC₅₀ (μM) vs AtHPPD | Reference |
| Mesotrione (Standard) | Commercial Herbicide | 0.204 | [9] |
| Compound 27 | 2-(Quinolin-3-ylcarbonyl) derivative | ~0.20 (Comparable to Mesotrione) | [9] |
| Compound 28 | 2-(Quinolin-6-ylcarbonyl) derivative | ~0.20 (Comparable to Mesotrione) | [9] |
| NTBC | 2-(2-nitro-4-trifluoromethylbenzoyl) | ~0.04 (vs Rat Liver HPPD) | [8] |
| CMBC | 2-(2-chloro-4-methanesulfonylbenzoyl) | Potent, similar to NTBC | [8] |
| 5d | 2-acyl-cyclohexane-1,3-dione (C11 alkyl chain) | 0.18 | [7] |
Experimental Protocol: HPPD Inhibition Assay
The causality behind this assay is to quantify the ability of a compound to block the enzymatic conversion of a substrate.
-
Enzyme Preparation: Recombinant AtHPPD is expressed and purified from E. coli.
-
Reaction Mixture: A reaction buffer is prepared containing the purified AtHPPD enzyme, L-ascorbic acid, and catalase.
-
Inhibitor Addition: The test compounds (derivatives) are dissolved in DMSO and added to the reaction mixture at various concentrations. The mixture is pre-incubated.
-
Reaction Initiation: The reaction is started by adding the substrate, 4-hydroxyphenylpyruvate (HPP).
-
Detection: The activity of HPPD is measured by monitoring the consumption of oxygen using an oxygen sensor or by spectrophotometrically measuring the formation of the product.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
Anticancer Activity
Cyclohexane-1,3-dione derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism is often linked to the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[10][11]
| Compound ID | Cell Line | Activity Metric | Value | Reference |
| Compound 5c | MDA-MB-231 (Breast) | LC₅₀ | 10.31 ± 0.003 µg/ml | [4] |
| Compound 4e | (Not specified) | Cytotoxicity IC₅₀ | 0.009 ± 0.001 µM | [12] |
| Compound 22 | MCF-7 (Breast) | IC₅₀ | 1.21 ± 0.04 µM | [13] |
| Compound 22 | HepG2 (Liver) | IC₅₀ | 2.04 ± 0.06 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to be self-validating by including untreated controls and a positive control (known cytotoxic drug).
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The synthesized derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a set period (e.g., 24-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The concentration that inhibits 50% of cell growth (IC₅₀ or LC₅₀) is determined.[4]
Antimicrobial and Anti-diabetic Activity
Derivatives of this scaffold have also shown promise as antimicrobial and anti-diabetic agents. Their antibacterial activity has been tested against both Gram-positive and Gram-negative bacteria, while their anti-diabetic potential has been assessed via inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[12]
| Compound ID | Target | Activity Metric | Value | Reference |
| Compound 5c | Various Bacteria | MIC | 2.5 mg/ml | [4] |
| Compound 4e | α-Amylase | IC₅₀ | 0.055 ± 0.002 µM | [12] |
| Compound 4e | α-Glucosidase | IC₅₀ | 0.050 ± 0.002 µM | [12] |
| Various Hydrazones | S. aureus, E. coli | MIC | Significant Activity | [14] |
In Vivo Studies: From the Lab to Whole Organism Models
While in vitro studies are excellent for initial screening, in vivo models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.
Herbicidal Efficacy in Greenhouse Studies
The most promising HPPD inhibitors from in vitro assays are advanced to greenhouse testing to assess their real-world potential. These studies evaluate the compound's ability to control various weed species and its safety towards crops.
| Compound | Application Rate (g ai/ha) | Weed Control Efficacy | Crop Safety | Reference |
| Compound 28 | Not specified | Comparable to mesotrione | Enhanced safety in canola crops | [9] |
| Compound III-15 | 30-120 | Excellent herbicidal potency | High safety for peanuts | [15] |
Experimental Protocol: Greenhouse Herbicide Trial
-
Plant Cultivation: Weed and crop species are planted in pots or flats and grown under controlled greenhouse conditions (temperature, light, humidity).
-
Compound Formulation: The test compound is formulated into a sprayable solution, typically with adjuvants to improve uptake.
-
Application: The formulation is applied to the plants at a specific growth stage using a precision sprayer to ensure uniform coverage at defined rates (grams of active ingredient per hectare).
-
Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), plants are visually assessed for injury (e.g., bleaching, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).
-
Data Analysis: The herbicidal efficacy on weeds and the phytotoxicity to crops are recorded and compared against untreated controls and commercial standards.
Anticonvulsant Activity in Animal Models
Interestingly, structurally related compounds have been tested for neurological applications. 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), a close analog, has demonstrated significant anticonvulsant effects in mice, suggesting a potential new therapeutic avenue for this chemical class.[16][17] The mechanism is believed to involve the modulation of voltage-gated sodium channels.[16]
-
Model: Maximal electroshock-induced seizure (MES) test in mice.[16]
-
Finding: The compound TP-315 provided effective protection against induced seizures.[16][17]
-
Safety: In vitro studies on human hepatic HepG2 cells showed that TP-315 had only a slight effect on cell viability, indicating a potentially favorable safety profile.[16]
Structure-Activity Relationships (SAR)
Synthesizing the data reveals key structural features that govern biological activity. The choice of substituent on the cyclohexane-1,3-dione core is critical for determining both the potency and the type of activity.
Caption: Key structure-activity relationships for the studied derivatives.
-
For Herbicidal Activity: A 2-acyl group is crucial. Incorporating quinoline rings can maintain potency comparable to commercial standards while potentially improving crop safety.[9] A long (C11) alkyl side chain at the 2-position was also found to be optimal for HPPD inhibition.[7]
-
For Antimicrobial Activity: Derivatives containing nitrogen heterocyclic rings like pyridine, quinoline, and indole as part of a hydrazone side chain tend to show significant antibacterial activity.[14]
-
For Anticancer Activity: The specific nature of the substitutions determines potency against different cell lines, with complex pyrimidine-trione derivatives showing exceptionally high potency (low nanomolar IC₅₀).[12]
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of potent, biologically active molecules. The extensive in vitro data clearly demonstrates that specific derivatives can outperform commercial standards in herbicidal assays and exhibit significant anticancer and antimicrobial effects.
The most promising avenues for future research include:
-
Lead Optimization for Herbicides: Further modification of the 2-acyl group to enhance efficacy against resistant weeds and broaden the spectrum of crop safety.
-
In Vivo Anticancer Evaluation: Advancing the most potent cytotoxic compounds from in vitro assays into preclinical animal models to assess their therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential for any derivative being considered for therapeutic use.[12]
This guide has consolidated key performance data, providing a framework for researchers to make informed decisions in the rational design and development of the next generation of cyclohexane-1,3-dione-based agents.
References
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. ihbt.res.in [ihbt.res.in]
- 4. researchgate.net [researchgate.net]
- 5. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-(4-Chlorophenyl)cyclohexane-1,3-dione
Introduction
5-(4-Chlorophenyl)cyclohexane-1,3-dione is a valuable building block in medicinal chemistry and materials science. Its substituted cyclohexane-1,3-dione core is a key pharmacophore in a variety of biologically active compounds. The presence of the 4-chlorophenyl moiety provides a handle for further functionalization and can significantly influence the pharmacological properties of the final molecule. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, offering researchers and drug development professionals the insights needed to select the optimal pathway for their specific needs. We will delve into three primary synthetic strategies: the Michael Addition route, the Robinson Annulation pathway, and a two-step approach involving Knoevenagel Condensation followed by selective Catalytic Hydrogenation. Each route will be examined for its efficiency, scalability, and the chemical principles underpinning the transformations.
Route 1: The Michael Addition Approach
The Michael addition, a cornerstone of carbon-carbon bond formation, offers a logical, albeit multi-step, approach to the synthesis of this compound. This strategy involves the conjugate addition of a soft nucleophile, typically a malonic ester enolate, to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann or Claisen condensation), hydrolysis, and decarboxylation.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a resonance-stabilized enolate.
-
Conjugate Addition: The diethyl malonate enolate acts as a nucleophile, attacking the β-carbon of 4-(4-chlorophenyl)-3-buten-2-one (a chalcone analog).
-
Intramolecular Cyclization: The resulting 1,5-dicarbonyl compound, upon treatment with a base, undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating leads to the decarboxylation of the resulting β-keto acid, yielding the target this compound.
A Comparative Guide to the Efficacy of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor research, particularly within the agrochemical and pharmaceutical sectors, the quest for potent and selective molecules is perpetual. This guide provides an in-depth technical comparison of 5-(4-chlorophenyl)cyclohexane-1,3-dione derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in both plant and mammalian systems. We will explore their mechanism of action, benchmark their efficacy against established commercial alternatives, and provide detailed experimental protocols for their evaluation.
The Rise of Cyclohexane-1,3-dione Derivatives as HPPD Inhibitors
The cyclohexane-1,3-dione scaffold has proven to be a versatile core for the development of potent enzyme inhibitors. A significant class of these compounds targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. In plants, HPPD is a key enzyme in the catabolism of tyrosine, which leads to the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1][2] Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. This ultimately results in the bleaching of plant tissues due to the degradation of chlorophyll and carotenoids, followed by necrosis and plant death, making HPPD a prime target for herbicides.[2][3]
In mammals, the inhibition of HPPD has therapeutic applications. The drug nitisinone, a cyclohexane-1,3-dione derivative, is used to treat the rare genetic disorder hereditary tyrosinemia type I.[4] By inhibiting HPPD, nitisinone prevents the accumulation of toxic metabolic byproducts.
The 5-(4-chlorophenyl) substitution on the cyclohexane-1,3-dione ring is a key structural feature being explored to enhance inhibitory activity and selectivity. This guide will delve into the efficacy of this specific chemical class.
Mechanism of Action: Targeting a Crucial Metabolic Hub
The inhibitory action of this compound derivatives, like other triketone herbicides, is centered on their ability to chelate the iron atom within the active site of the HPPD enzyme. The 1,3-dione moiety of these compounds is crucial for this interaction. The enol tautomer of the 1,3-dione is believed to be the active form that binds to the enzyme's active site.
The following diagram illustrates the central role of HPPD in the tyrosine catabolism pathway and the point of inhibition by cyclohexane-1,3-dione derivatives.
Caption: Inhibition of HPPD by this compound derivatives.
Comparative Efficacy: Benchmarking Against the Gold Standard
To objectively assess the efficacy of this compound derivatives, a comparison with well-established HPPD inhibitors is essential. Mesotrione, a commercial triketone herbicide, serves as a widely recognized benchmark.[5]
The following table summarizes the in vitro inhibitory activity (IC50 values) of various cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD (AtHPPD). A lower IC50 value indicates greater potency.
| Compound | Chemical Class | IC50 (µM) vs. AtHPPD | Reference |
| Mesotrione | Triketone | 0.204 - 0.252 | [5][6] |
| Sulcotrione | Triketone | 0.25 | [1] |
| Compound 27 | 2-(Arylformyl)cyclohexane-1,3-dione | Comparable to Mesotrione | [6] |
| Compound 28 | 2-(Arylformyl)cyclohexane-1,3-dione | Superior to Mesotrione | [6] |
| 2-acyl-cyclohexane-1,3-dione (C11) | 2-Acyl-cyclohexane-1,3-dione | 0.18 | [1] |
| Nitisinone (NTBC) | Cyclohexane-1,3-dione | ~0.04 | [4] |
Note: The IC50 values can vary depending on the specific assay conditions.
Recent studies on novel 2-(arylformyl)cyclohexane-1,3-dione derivatives have shown promising results. For instance, compounds with a quinoline ring have demonstrated superior potency compared to mesotrione, attributed to more stable π-π interactions with key amino acid residues in the HPPD active site.[6] Furthermore, a study on 2-acyl-cyclohexane-1,3-diones revealed that a C11 alkyl side chain resulted in an IC50 value of 0.18 µM, slightly more potent than sulcotrione.[1]
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and reliable experimental data are the bedrock of scientific integrity. The following section provides a detailed, step-by-step methodology for the in vitro evaluation of HPPD inhibitors.
In Vitro HPPD Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring the activity of recombinant HPPD.
Workflow Diagram:
Caption: Workflow for the in vitro HPPD inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 0.2 M sodium phosphate buffer (pH 7.2).
-
HPPD Enzyme Solution: Use a purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana). Dilute the enzyme to a working concentration in the assay buffer.
-
Substrate Solution: Prepare a stock solution of 4-hydroxyphenylpyruvate (HPPA) in the assay buffer. A typical final concentration in the assay is around 0.2 mM.
-
Test Compound Solutions: Prepare a series of dilutions of the this compound derivatives and control inhibitors (e.g., mesotrione) in a suitable solvent (e.g., DMSO).
-
-
Enzyme-Inhibitor Incubation:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer, HPPD enzyme solution, and the test compound solution.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Incubate the mixture for a defined period (e.g., 3 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HPPA substrate to the mixture.
-
Measure the rate of the reaction. This can be done by:
-
Oxygen Consumption: Using an oxygen electrode to measure the rate of oxygen depletion, as HPPD is an oxygenase.[7]
-
Spectrophotometric Assay: Following the formation of a product or the disappearance of a substrate at a specific wavelength. A whole-cell colorimetric bioassay using recombinant E. coli expressing HPPD has also been developed, where the inhibition of pigment formation is measured.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Future Directions and Concluding Remarks
The this compound scaffold continues to be a promising starting point for the development of novel HPPD inhibitors. The data presented in this guide highlight the potential for these derivatives to exhibit potency comparable to or even exceeding that of commercial standards.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To further elucidate the key structural features that govern inhibitory activity and selectivity.[9]
-
In vivo evaluation: To assess the herbicidal efficacy and crop safety of promising lead compounds under greenhouse and field conditions.
-
Selectivity profiling: To determine the inhibitory activity against HPPD from different species (e.g., various weed species, crops, and mammals) to understand the basis of selectivity.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of highly effective and selective enzyme inhibitors based on the cyclohexane-1,3-dione framework.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HPPD inhibitors: triketone 2H-benzo[b][1,4]oxazin-3(4H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
A Technical Guide to Benchmarking 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Performance in Key Biological Assays
Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold
For researchers and professionals in drug development, the cyclohexane-1,3-dione framework represents a versatile and promising scaffold for the synthesis of novel bioactive compounds. Its unique structural and electronic properties have been leveraged to develop a range of derivatives with demonstrated efficacy in oncology, infectious disease, and agrochemistry. The subject of this guide, 5-(4-Chlorophenyl)cyclohexane-1,3-dione, is a key exemplar of this scaffold. While comprehensive public data on this specific compound is limited, this guide aims to provide a robust benchmarking framework by comparing the performance of its close structural analogs and derivatives in critical biological assays. By understanding the established activities of related compounds, researchers can better anticipate the potential applications and design effective experimental workflows for this compound.
This guide will focus on three well-documented therapeutic targets for which cyclohexane-1,3-dione derivatives have shown significant activity:
-
Glyoxalase I (GLO1): A critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. GLO1 is a key target in cancer therapy.
-
c-Met Kinase: A receptor tyrosine kinase often dysregulated in various cancers, playing a crucial role in tumor growth, metastasis, and angiogenesis.
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD): An enzyme in the tyrosine catabolic pathway, a validated target for herbicides.
Through a detailed examination of assay methodologies and a comparative analysis of the performance of benchmark compounds, this guide will provide the necessary technical insights to empower researchers in their evaluation of this compound.
Part 1: Benchmarking Against Glyoxalase I (GLO1) Inhibitors
The glyoxalase system is a primary defense against dicarbonyl stress by detoxifying reactive aldehydes like methylglyoxal (MG). The first and rate-limiting enzyme in this pathway is Glyoxalase I (GLO1). In many cancer cells, GLO1 is overexpressed, allowing them to cope with the increased glycolytic flux and the resulting accumulation of MG. Inhibiting GLO1 leads to a buildup of cytotoxic MG, selectively inducing apoptosis in cancer cells. This makes GLO1 a compelling target for anticancer drug development.
Comparative Compound: S-p-bromobenzylglutathione cyclopentyl diester (BBGC)
A well-characterized, cell-permeable GLO1 inhibitor, BBGC, serves as an excellent benchmark for performance. It has demonstrated potent antitumor activity in both in vitro and in vivo models.
Experimental Protocol: GLO1 Activity Assay
This spectrophotometric assay is the standard method for determining GLO1 activity and inhibition.
Principle: The assay measures the GLO1-catalyzed formation of S-D-lactoylglutathione from the hemithioacetal adduct of methylglyoxal and glutathione. The increase in absorbance at 240 nm, corresponding to the formation of the thioester bond in S-D-lactoylglutathione, is monitored over time.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
Methylglyoxal (MG) solution: Prepare a 20 mM stock solution in purified water.
-
Glutathione (GSH) solution: Prepare a 20 mM stock solution in purified water.
-
GLO1 Enzyme: Recombinant human GLO1 is commercially available. Prepare a working solution in the assay buffer.
-
Test Compound: Prepare a stock solution of this compound and any comparators (e.g., BBGC) in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 100 µL of assay buffer, 20 µL of GSH solution, and 10 µL of MG solution.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Incubate at 25°C for 5 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Initiate the reaction by adding 60 µL of the GLO1 enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 240 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Performance Comparison: GLO1 Inhibition
| Compound | Target | IC50 Value | Cell-based Potency (GC50) | Reference |
| This compound | GLO1 | Data not publicly available | Data not publicly available | - |
| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | GLO1 | Not directly reported (inhibition demonstrated) | ~4.23 µM (HL-60 cells) | [1] |
| Ethyl Pyruvate | GLO1 | Reported as a GLO1 inhibitor | Varies by cell line |
Experimental Workflow: GLO1 Inhibition Assay
Caption: Workflow for determining GLO1 inhibitory activity.
Part 2: Benchmarking Against c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, survival, and motility. Aberrant c-Met signaling, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and renal cell carcinoma. Consequently, c-Met is a well-validated target for cancer therapeutics.
Comparative Compounds: Clinically Relevant TKIs
-
Crizotinib: A multi-kinase inhibitor targeting ALK, ROS1, and c-Met.
-
Capmatinib: A highly selective c-Met inhibitor.
These compounds provide a strong basis for comparing the efficacy of novel c-Met inhibitors.
Experimental Protocol: c-Met Kinase Assay & Cellular Phosphorylation Assay
A. Biochemical Kinase Assay (e.g., TR-FRET)
Principle: This assay measures the direct inhibition of c-Met kinase activity. A common format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detects the phosphorylation of a substrate peptide by the c-Met kinase domain.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a detergent.
-
Recombinant c-Met Kinase Domain.
-
Biotinylated substrate peptide.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-conjugated fluorophore (acceptor).
-
Test Compound.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the assay plate.
-
Add the c-Met kinase and substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and add the detection reagents (Eu-antibody and SA-fluorophore).
-
Incubate to allow for antibody and streptavidin binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
B. Cellular c-Met Phosphorylation Assay (Western Blot or ELISA)
Principle: This assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., EBC-1 or MKN-45) to ~80% confluency.
-
Treatment: Serum-starve the cells, then pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with HGF to induce c-Met phosphorylation.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met (p-c-Met) and total c-Met.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Met and a detection antibody for p-c-Met.
-
-
Data Analysis: Quantify the p-c-Met signal relative to the total c-Met signal. Calculate the IC50 for the inhibition of c-Met phosphorylation.
Performance Comparison: c-Met Kinase Inhibition
| Compound | Target | Biochemical IC50 | Cellular p-c-Met IC50 | Reference |
| This compound | c-Met | Data not publicly available | Data not publicly available | - |
| Crizotinib | c-Met, ALK, ROS1 | ~4 nM | ~12 nM (in c-Met amplified cells) | |
| Capmatinib | c-Met | ~0.8 nM | ~1.3 nM (in c-Met amplified cells) |
Signaling Pathway: c-Met and Downstream Effectors
Caption: The c-Met signaling pathway and point of therapeutic intervention.
Part 3: Benchmarking Against p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
In the realm of agrochemicals, HPPD is a well-established target for herbicides. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new growth and eventual plant death. The cyclohexane-1,3-dione core is a known pharmacophore in several commercial HPPD-inhibiting herbicides.
Comparative Compound: Mesotrione
Mesotrione is a widely used selective herbicide that belongs to the triketone class of HPPD inhibitors. It provides an industry-standard benchmark for the herbicidal potential of new compounds.
Experimental Protocol: HPPD Enzyme Assay
Principle: This assay measures the activity of HPPD by monitoring the consumption of oxygen during the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.0, containing ascorbic acid and catalase.
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
HPP substrate solution.
-
Test Compound.
-
-
Assay Procedure:
-
The assay is typically performed in a sealed chamber equipped with an oxygen sensor.
-
Add the assay buffer and the test compound at various concentrations to the chamber.
-
Add the HPPD enzyme and allow it to equilibrate.
-
Initiate the reaction by injecting the HPP substrate.
-
Monitor the rate of oxygen consumption over time.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Performance Comparison: HPPD Inhibition
| Compound | Target | IC50 Value | Reference |
| This compound | HPPD | Data not publicly available | - |
| Mesotrione | HPPD | ~5-10 nM (varies by plant species) | |
| Sulcotrione | HPPD | ~250 nM |
Conclusion and Future Directions
This compound is a compound of significant interest due to the established biological activities of the cyclohexane-1,3-dione scaffold. While direct experimental data for this specific molecule remains to be published, this guide provides a comprehensive framework for its evaluation. By benchmarking against established inhibitors of GLO1, c-Met kinase, and HPPD, researchers can make informed decisions about prioritizing assays and interpreting results.
The provided protocols offer robust, validated methods for determining the inhibitory potential of this compound against these key targets. The comparative data for well-characterized compounds such as BBGC, Crizotinib, and Mesotrione set a clear standard for performance. It is our hope that this guide will serve as a valuable resource for scientists and drug development professionals, accelerating the investigation of this promising compound and its potential therapeutic or agrochemical applications.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Chlorophenyl)cyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Chlorophenyl)cyclohexane-1,3-dione (CAS No. 27463-38-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a thorough understanding of the principles behind these essential safety protocols.
Understanding the Hazard Profile: Why Special Disposal is Crucial
The primary hazards associated with similar compounds include:
-
Acute Toxicity: Harmful if swallowed.
-
Serious Eye Damage: Can cause significant injury to the eyes.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
The core principle guiding the disposal of this compound is the management of hazardous waste, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] This legislation mandates a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.[1][2][5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of the waste.
-
Designation: this compound must be classified as a halogenated organic hazardous waste .
-
Segregation: This waste stream must be kept separate from all other laboratory waste, including non-halogenated solvents, aqueous waste, and solid waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step 2: Proper Waste Containment
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): For laboratories that generate small quantities of hazardous waste, the waste can be temporarily stored in a designated Satellite Accumulation Area.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Store the waste container in a well-ventilated area, away from incompatible materials. Ensure the container is kept closed except when adding waste.
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Waste Hauler: The disposal of halogenated organic compounds requires specialized treatment that cannot be performed in a standard laboratory setting. It is imperative to contract with a licensed hazardous waste disposal company.
-
High-Temperature Incineration: The generally accepted and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at an EPA-approved facility. This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of chlorine necessitates this classification, dictating the disposal method. |
| Segregation | Separate from non-halogenated, aqueous, and solid waste | Prevents dangerous reactions and ensures proper treatment. |
| Container | Labeled, leak-proof, chemically compatible | Ensures safe containment and clear identification of the hazardous material. |
| Disposal Method | High-Temperature Incineration | The most effective method for complete destruction of halogenated organic compounds. |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | Provides the legal basis for hazardous waste management in the United States.[1][2][3][4][5] |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of waste identification, segregation, proper containment, and professional disposal through high-temperature incineration, researchers can ensure that the final chapter of this compound's lifecycle is a responsible one. Building a culture of safety that extends to the disposal of all chemical waste is paramount in the modern research environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Chlorophenyl)cyclohexane-1,3-dione
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both innovation and safety. 5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound that, like many intermediates in synthesis, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep, actionable understanding of safety protocols, ensuring that every operational step is self-validating and grounded in authoritative scientific principles.
Hazard Analysis: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust PPE protocol. The compound's hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the necessary layers of protection.
-
H302 - Harmful if Swallowed: This classification underscores the importance of preventing ingestion. While direct consumption is unlikely, accidental hand-to-mouth transfer is a real risk. This necessitates stringent hygiene practices, which are reinforced by the use of appropriate PPE.
-
H318 - Causes Serious Eye Damage: This is the most acute hazard associated with the compound. Contact with the eyes can lead to severe and potentially irreversible damage. This demands a non-negotiable policy of robust eye and face protection.
-
Mild Skin Irritation: While not classified as a severe skin irritant, prolonged or repeated contact can cause mild irritation. Therefore, barrier protection for the hands and body is essential.
-
H412 - Harmful to Aquatic Life with Long-Lasting Effects: This environmental hazard dictates that the compound must be contained and disposed of properly, preventing its release into drains or the environment.[1]
-
Potential for Dust Explosion: As a solid powder, if dispersed in the air in sufficient concentration, this compound may pose a dust explosion risk. This highlights the need for careful handling to avoid generating dust and, in certain scenarios, respiratory protection.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles and a face shield[2] | Nitrile or neoprene gloves[3][4] | Long-sleeved lab coat | Recommended if ventilation is poor or dust is generated. Use a NIOSH-approved N95 respirator.[5][6] |
| Solution Preparation/Reaction | Chemical safety goggles[7][8] | Nitrile or neoprene gloves | Long-sleeved lab coat | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup (Solid) | Chemical safety goggles and a face shield | Heavy-duty chemical resistant gloves[5] | Chemical-resistant apron or coveralls[2] | Mandatory. Use a NIOSH-approved respirator with a particulate filter.[6][9] |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Long-sleeved lab coat | Not typically required if handling sealed containers. |
Operational Protocol: From Benchtop to Disposal
Adherence to a strict, sequential protocol is paramount for ensuring safety. The following workflow integrates PPE use with safe handling and disposal practices.
Step 1: Preparation and PPE Donning
-
Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, glassware, and waste containers.
-
Don PPE:
-
Put on a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If weighing the solid compound outside of a fume hood or if there is a risk of dust, a NIOSH-approved respirator should be used.
-
Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.[7] Ensure the gloves extend over the cuffs of the lab coat.
-
Step 2: Chemical Handling
-
Weighing: Carefully weigh the desired amount of this compound, minimizing the generation of dust.[6] Use a spatula to transfer the solid.
-
Transfer and Dissolution: Add the compound to the solvent or reaction vessel within the fume hood.
-
Post-Handling: Tightly cap the source container. Clean any residual compound from the spatula and work surface using a damp cloth, which should then be disposed of as hazardous waste.
Step 3: PPE Doffing and Hygiene
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Coat and Goggle Removal: Remove the lab coat and goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
The following diagram illustrates the logical flow of this safe handling procedure.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Rinse mouth with water. Drink one or two glasses of water. Do not induce vomiting. Call a poison control center or physician for guidance.
Disposal Protocol: All waste materials, including the compound itself, any solutions, and contaminated consumables (e.g., gloves, paper towels, pipette tips), must be treated as hazardous waste.[1]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The label must include the words "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste stream with other incompatible waste types.
-
Storage: Keep the waste container securely closed in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1]
By integrating a deep understanding of the chemical's hazards with a systematic and logical approach to PPE use and disposal, we can ensure a safe and productive research environment. This commitment to safety is not merely about compliance; it is the foundation of scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. realsafety.org [realsafety.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
